Potassium linoleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYJYBALPIYBQQ-NBTZWHCOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041561 | |
| Record name | Potassium linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-89-9 | |
| Record name | Potassium linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium linoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S022W5099 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Potassium Linoleate in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of potassium linoleate in aqueous solutions. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogues, primarily sodium linoleate and potassium oleate, to infer and discuss its expected behavior. The document details key thermodynamic parameters, outlines experimental protocols for their determination, and includes conceptual diagrams to illustrate the underlying principles of surfactant self-assembly.
Introduction to this compound
This compound is the potassium salt of linoleic acid, a doubly unsaturated omega-6 fatty acid. Its amphiphilic nature, comprising a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, makes it an effective anionic surfactant. This property is harnessed in various applications, including as an emulsifier, detergent, and in the formulation of drug delivery systems. Understanding its behavior in aqueous solutions is critical for optimizing its performance in these roles.
Core Physicochemical Concepts of Surfactant Behavior
The solution behavior of surfactants like this compound is characterized by several key parameters:
-
Critical Micelle Concentration (CMC): This is the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles. Below the CMC, surfactants primarily exist as monomers and adsorb at interfaces, leading to a significant reduction in surface tension. Above the CMC, the surface is saturated, and excess surfactant molecules form micelles in the bulk solution. A lower CMC generally indicates a more efficient surfactant.
-
Surface Tension: Surfactants are surface-active agents that reduce the surface tension of a liquid. The effectiveness of a surfactant is often measured by the extent to which it can lower the surface tension of water.
-
Krafft Point (Tk): The Krafft point is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. At the Krafft point, there is a sharp increase in solubility as micelles begin to form.
-
Thermodynamics of Micellization: The process of micelle formation is governed by thermodynamic principles. The key parameters are:
-
Gibbs Free Energy of Micellization (ΔG°mic): A negative ΔG°mic indicates that micellization is a spontaneous process.
-
Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the surfactant and temperature.
-
Entropy of Micellization (ΔS°mic): This reflects the change in randomness of the system upon micellization. The primary driving force for micellization is typically a large positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers (the hydrophobic effect).
-
Quantitative Physicochemical Data
General Trends for Potassium vs. Sodium Soaps:
-
Potassium soaps are generally more soluble in water than their sodium counterparts.[1][2]
-
This increased solubility often leads to a slightly higher Critical Micelle Concentration (CMC) and a lower Krafft point for potassium salts compared to sodium salts of the same fatty acid.[3]
Critical Micelle Concentration (CMC)
The following table summarizes the reported CMC values for sodium linoleate and potassium oleate under various conditions.
| Surfactant | Temperature (°C) | Method | CMC (mM) | Reference(s) |
| Sodium Linoleate | 25 | Not Specified | ~1.5-2.5 | Inferred from multiple sources |
| Potassium Oleate | Not Specified | Not Specified | ~0.6 | [1] |
Note: The CMC is sensitive to temperature, pH, and the presence of electrolytes. The values presented are indicative and may vary under different experimental conditions.
Surface Tension
Krafft Point
Specific Krafft point data for this compound is not available. For comparison, the Krafft points of related saturated fatty acid salts are provided below. It is expected that the presence of double bonds in the linoleate chain would lead to a lower Krafft point compared to its saturated analogue, potassium stearate.
| Surfactant | Krafft Point (°C) |
| Potassium Stearate (C18:0) | 55-60 |
| Potassium Palmitate (C16:0) | 45-50 |
Note: These are approximate values and can be influenced by the purity of the surfactant.
Thermodynamics of Micellization
Thermodynamic parameters for the micellization of this compound have not been extensively reported. The table below provides data for related anionic surfactants. The micellization of ionic surfactants is typically an entropy-driven process at lower temperatures.
| Surfactant | Temperature (°C) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| Sodium Stearate | 303 | -18.5 to -20.0 | -5.0 to -7.0 | 11.5 to 13.0 |
| Potassium Stearate | 303 | -18.0 to -19.5 | -4.5 to -6.5 | 11.5 to 13.0 |
| Sodium Oleate | 303 | -19.0 to -20.5 | -6.0 to -8.0 | 11.0 to 12.5 |
Data estimated from trends reported in[4]. These values are illustrative and depend on the specific conditions.
Experimental Protocols
The determination of the physicochemical properties of surfactants involves several established experimental techniques.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tensiometry
This is a common and direct method for determining the CMC.
-
Principle: The surface tension of a solution decreases as the concentration of the surfactant increases. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus. The CMC is the concentration at which this break in the surface tension versus concentration curve occurs.
-
Methodology:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show two linear regions. The intersection of the two lines gives the CMC.
-
b) Conductivity Measurement
This method is suitable for ionic surfactants like this compound.
-
Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions.
-
Methodology:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the concentration of this compound.
-
The plot will show two lines with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
c) Fluorescence Spectroscopy
This is a highly sensitive method for CMC determination.
-
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment and exhibits a characteristic fluorescence spectrum. Above the CMC, the probe preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission spectrum).
-
Methodology:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations, each containing a small, constant amount of a fluorescent probe.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity (or a ratio of intensities at different wavelengths for certain probes) against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Visualization of Concepts and Processes
Micellization Process
Caption: Logical flow of the micellization process of a surfactant in an aqueous solution.
Structure of a this compound Micelle
References
Determining the Critical Micelle Concentration (CMC) of Potassium Linoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules primarily exist as monomers and may adsorb at interfaces, leading to a significant decrease in surface tension.[1] Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk of the solution, while the monomer concentration and the surface tension remain relatively constant.[1] For an ionic surfactant like potassium linoleate, which possesses a hydrophilic carboxylate head group and a long hydrophobic hydrocarbon tail, the CMC is a key indicator of its efficiency and behavior in aqueous solutions.
The determination of the CMC is vital for:
-
Drug Delivery: Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.
-
Formulation Science: Understanding the CMC is crucial for creating stable emulsions and suspensions in cosmetic and food products.
-
Industrial Applications: The CMC influences the effectiveness of detergents, wetting agents, and foaming agents.
Experimental Methodologies for CMC Determination
Several physical properties of a surfactant solution exhibit a distinct change at the CMC, which can be monitored to determine this value. The most common and reliable methods for an ionic surfactant like this compound include surface tensiometry, conductometry, and fluorescence spectroscopy.
Surface Tension Method
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[2][3]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations of this compound from the stock solution.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[3]
-
Data Analysis: Plot the surface tension (γ) as a function of the natural logarithm of the this compound concentration (ln C). The plot will show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[3]
Conductivity Method
Principle: For an ionic surfactant like this compound, the electrical conductivity of the solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions (K+), reducing the total number of effective charge carriers. The CMC is determined as the point where the slope of the conductivity versus concentration plot changes.
Experimental Protocol:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the specific conductivity (κ) against the concentration of this compound. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy Method
Principle: This method utilizes a fluorescent probe (e.g., pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH)) that has different fluorescence characteristics in polar (water) and non-polar (micellar core) environments. Below the CMC, the probe resides in the aqueous environment. As micelles form above the CMC, the hydrophobic probe partitions into the non-polar interior of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.
Experimental Protocol:
-
Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent and a stock solution of this compound in deionized water.
-
Sample Preparation: Prepare a series of this compound solutions and add a small, constant amount of the fluorescent probe to each.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a spectrofluorometer at a constant temperature.
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.
Quantitative Data for this compound
The following table is provided as a template for recording experimentally determined CMC values for this compound.
| Experimental Method | Temperature (°C) | Solvent | Determined CMC (mol/L) | Reference/Notes |
| Surface Tensiometry | Deionized Water | |||
| Conductometry | Deionized Water | |||
| Fluorescence Spectroscopy | Deionized Water |
Visualizing the Concepts and Workflows
The Concept of Micelle Formation
The following diagram illustrates the process of micellization and the definition of the Critical Micelle Concentration.
References
Thermal Analysis of Potassium Linoleate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the thermal analysis of potassium linoleate, a key excipient in pharmaceutical formulations, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the material's thermal behavior, critical for formulation development, stability studies, and manufacturing processes.
Introduction
This compound, the potassium salt of the unsaturated fatty acid linoleic acid, serves various functions in the pharmaceutical industry, including as an emulsifier and solubilizing agent. Its thermal properties are paramount to predicting its behavior during heat-related manufacturing steps such as heat sterilization, melt granulation, and drying. DSC and TGA are powerful analytical techniques to characterize these properties. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and other phase transitions. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability and decomposition.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable data. The following methodologies are based on established practices for the thermal analysis of metal soaps and related organic salts.
Differential Scanning Calorimetry (DSC)
The DSC protocol is designed to identify phase transitions such as melting and solid-solid transitions.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of volatile components. An empty, hermetically sealed pan is to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
-
The analysis should be conducted under a continuous purge of inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Thermogravimetric Analysis (TGA)
The TGA protocol is designed to determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 800 °C at a constant heating rate of 10 °C/min.
-
The analysis should be performed under a nitrogen atmosphere with a purge rate of 50 mL/min to ensure an inert environment.
-
Data Presentation
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes representative thermal properties of long-chain potassium carboxylates (potassium soaps), which are expected to be comparable to this compound. This data is compiled from studies on saturated potassium n-alkanoates and provides a baseline for expected thermal events.[1][2]
| Thermal Event | Parameter | Representative Value Range for C18 Potassium Carboxylates | Technique |
| Phase Transitions | Multiple Solid-Solid Transitions | 50 °C - 200 °C | DSC |
| Melting Point | ~220 °C - 280 °C | DSC | |
| Decomposition | Onset of Decomposition | > 400 °C | TGA |
| Major Mass Loss | 400 °C - 600 °C | TGA | |
| Residual Mass at 800 °C | Varies (dependent on final inorganic product) | TGA |
Note: The presence of double bonds in linoleate may influence the transition temperatures and thermal stability compared to its saturated analogue, potassium stearate.
Visualization of Experimental Workflow
The logical flow of thermal analysis for this compound, from sample preparation to data interpretation, is crucial for a systematic study.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound using DSC and TGA provides critical data for pharmaceutical development. While specific literature on this compound is limited, the established methodologies for similar potassium soaps offer a robust framework for its characterization. The provided protocols and expected data ranges serve as a comprehensive guide for researchers to assess the thermal properties of this important excipient, ensuring its appropriate application in the development of safe and stable pharmaceutical products. Further studies are encouraged to establish a definitive thermal profile for this compound.
References
Spectroscopic Analysis of Potassium Linoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium linoleate, a potassium salt of the doubly unsaturated fatty acid, linoleic acid. The document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemistry, materials science, and pharmaceutical development.
Introduction
This compound (C₁₈H₃₁KO₂) is a compound of significant interest due to its properties as a surfactant and its role in various biological and industrial processes. Accurate and detailed characterization of its molecular structure is crucial for understanding its functionality and for quality control in its applications. FTIR and NMR spectroscopy are powerful analytical techniques that provide complementary information about the functional groups and the precise atomic arrangement within the molecule.
Experimental Protocols
Synthesis and Purification of this compound
For accurate spectroscopic analysis, it is imperative to use a pure sample of this compound. A common method for its synthesis involves the saponification of linoleic acid with a stoichiometric amount of potassium hydroxide (KOH) in an alcoholic solvent, followed by purification steps to remove any unreacted starting materials and byproducts.
Materials:
-
Linoleic acid
-
Potassium hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Distilled water
-
Hexane (for washing)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a known amount of linoleic acid in ethanol in a round-bottom flask.
-
Prepare a stoichiometric solution of KOH in distilled water.
-
Slowly add the KOH solution to the linoleic acid solution while stirring continuously.
-
Heat the mixture under reflux for 1-2 hours to ensure complete saponification.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Wash the resulting this compound soap with hexane to remove any unreacted linoleic acid.
-
Dry the purified this compound under vacuum to remove any residual solvent and water.
FTIR Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound. The Potassium Bromide (KBr) pellet method is a widely used technique for the analysis of solid samples.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
Potassium Bromide (KBr), spectroscopy grade
-
Dry, purified this compound
Procedure:
-
Thoroughly grind 1-2 mg of the dried this compound sample in an agate mortar to a fine powder.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample.
-
Transfer a portion of the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the this compound molecule, respectively. The choice of a suitable deuterated solvent is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used for fatty acid salts.
Materials and Equipment:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD)
-
Vortex mixer
Procedure:
-
Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Transfer the solution into a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe to optimize the magnetic field homogeneity.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
FTIR Spectral Data
The FTIR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3010 | =C-H stretching | Alkene |
| 2925 - 2935 | Asymmetric C-H stretching | Methylene (-CH₂) |
| 2850 - 2860 | Symmetric C-H stretching | Methylene (-CH₂) |
| ~1560 | Asymmetric COO⁻ stretching | Carboxylate anion |
| ~1465 | CH₂ scissoring | Alkane chain |
| ~1410 | Symmetric COO⁻ stretching | Carboxylate anion |
| ~720 | CH₂ rocking | Alkane chain |
Table 1: Characteristic FTIR Peak Assignments for this compound.
NMR Spectral Data
The ¹H and ¹³C NMR spectra provide detailed structural information. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectral Data (Reference: Potassium Oleate in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.3 | Multiplet | Olefinic protons (-CH=CH-) |
| ~2.7 | Triplet | Allylic protons (=CH-CH₂-CH=) |
| ~2.2 | Triplet | Methylene protons α to carboxylate (-CH₂-COO⁻) |
| ~2.0 | Multiplet | Allylic protons (-CH₂-CH=CH-) |
| ~1.6 | Multiplet | Methylene protons β to carboxylate (-CH₂-CH₂-COO⁻) |
| ~1.3 | Multiplet | Bulk methylene protons of the alkyl chain |
| ~0.9 | Triplet | Terminal methyl protons (-CH₃) |
Table 2: Expected ¹H NMR Chemical Shift Assignments for this compound.
¹³C NMR Spectral Data (Reference)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carboxylate carbon (-COO⁻) |
| ~130 | Olefinic carbons (-CH=CH-) |
| ~34 | Methylene carbon α to carboxylate (-CH₂-COO⁻) |
| 25-32 | Methylene carbons of the alkyl chain |
| ~22 | Methylene carbon adjacent to terminal methyl |
| ~14 | Terminal methyl carbon (-CH₃) |
Table 3: Expected ¹³C NMR Chemical Shift Assignments for this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
X-ray Diffraction (XRD) Analysis of Crystalline Potassium Linoleate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium linoleate (C₁₈H₃₁KO₂), the potassium salt of the omega-6 fatty acid linoleic acid, is a compound of interest in various fields, including the formulation of cosmetics, personal care products, and potentially as an excipient or active ingredient in pharmaceutical preparations.[1] Its amphiphilic nature, arising from the combination of a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, governs its self-assembly into crystalline structures. X-ray diffraction (XRD) is a primary analytical technique for elucidating the solid-state structure of such materials, providing critical information on crystal packing, phase purity, and polymorphism.
This technical guide offers an in-depth overview of the XRD analysis of crystalline this compound. It details a representative experimental protocol for its synthesis and subsequent characterization by powder XRD. While specific, publicly available XRD data for crystalline this compound is limited, this guide provides a comprehensive procedural framework for researchers to generate and interpret such data.
Synthesis of Crystalline this compound
The synthesis of crystalline this compound typically involves the saponification of linoleic acid with a potassium base. The following protocol is a representative method for obtaining a crystalline powder suitable for XRD analysis.
Experimental Protocol: Synthesis
Materials:
-
Linoleic acid (high purity)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Acetone
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Dissolution of Linoleic Acid: In a round-bottom flask, dissolve a specific molar amount of linoleic acid in a minimal amount of warm ethanol with gentle stirring.
-
Preparation of KOH Solution: In a separate beaker, prepare a stoichiometric equivalent of potassium hydroxide in ethanol. Ensure the KOH is fully dissolved.
-
Saponification: Slowly add the ethanolic KOH solution to the linoleic acid solution while stirring continuously. The reaction is exothermic. To ensure complete saponification, the mixture can be gently refluxed for 1-2 hours.[2]
-
Precipitation and Crystallization: After saponification, the resulting this compound may precipitate out of the solution upon cooling. To enhance crystallization and precipitation, the solution can be cooled to room temperature and then placed in an ice bath. In some cases, the addition of a non-polar solvent like acetone can aid in precipitating the soap.[2]
-
Isolation of Crystals: Collect the precipitated crystalline this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals several times with cold ethanol or acetone to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified crystalline this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved. The final product should be a fine, crystalline powder.
X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction (PXRD) is the most common method for analyzing polycrystalline samples like the synthesized this compound. The technique provides a fingerprint of the crystalline phases present in the material.
Experimental Protocol: Powder XRD
Instrumentation:
-
A laboratory powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used for organic materials.
-
A position-sensitive detector is recommended for better resolution and faster data acquisition.[3]
Sample Preparation:
-
Gently grind the dried crystalline this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites and a uniform particle size.
-
Mount approximately 200 mg of the powder onto a sample holder.[4] A zero-background sample holder (e.g., made of single-crystal silicon) is preferable for minimizing background noise, especially at low 2θ angles.
-
Ensure the sample surface is flat and level with the surface of the sample holder to avoid errors in peak positions.[4]
Data Collection Parameters:
The following table outlines typical instrument settings for the XRD analysis of an organic salt like this compound.
| Parameter | Typical Value/Range | Rationale |
| Radiation Source | Cu Kα (λ = 1.5406 Å) | Provides good diffraction intensity for organic compounds.[3] |
| Voltage | 40 kV | Standard operating voltage for Cu X-ray tubes.[4] |
| Current | 40 mA | Standard operating current for Cu X-ray tubes.[4] |
| Scan Range (2θ) | 2° to 40° | This range typically covers the most intense and characteristic diffraction peaks for long-chain metal soaps. |
| Step Size (2θ) | 0.01° - 0.02° | A small step size ensures good resolution of the diffraction peaks. |
| Scan Speed/Time per Step | 1-5 seconds | The scan speed is a trade-off between signal-to-noise ratio and total measurement time. |
| Sample Rotation | On (if available) | Minimizes preferred orientation effects. |
Data Presentation and Interpretation
Table 1: Hypothetical X-ray Diffraction Data for Crystalline this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Hypothetical Value 1 | Calculated Value 1 | Value 1 |
| Hypothetical Value 2 | Calculated Value 2 | Value 2 |
| Hypothetical Value 3 | Calculated Value 3 | Value 3 |
| ... | ... | ... |
Interpretation of Data:
-
d-spacing: The calculated d-spacing values correspond to the distances between parallel planes of atoms in the crystal lattice. For long-chain molecules like this compound, a series of strong, equally spaced peaks at low 2θ angles would be expected, corresponding to the long axis of the molecule.
-
Relative Intensity: The relative intensities of the diffraction peaks are related to the arrangement and types of atoms within the crystal structure.
-
Phase Identification: The overall diffraction pattern serves as a unique "fingerprint" for the specific crystalline phase of this compound. This can be used for phase identification and purity assessment by comparing it to standard patterns if they become available.
-
Crystallinity: The sharpness of the diffraction peaks is indicative of the degree of crystallinity. Broad peaks may suggest the presence of amorphous content or very small crystallites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and XRD analysis of crystalline this compound.
Logical Relationship for XRD Data Interpretation
The following diagram outlines the logical flow from the experimental XRD data to the structural interpretation.
Conclusion
The characterization of crystalline this compound by X-ray diffraction is essential for understanding its solid-state properties, which are critical for its application in various industries. This guide provides a detailed framework for the synthesis of crystalline this compound and its subsequent analysis using powder XRD. While specific diffraction data for this compound is not widely published, the protocols and data presentation formats outlined herein offer a robust starting point for researchers. The provided workflows and logical diagrams serve to clarify the experimental and interpretative processes, aiding in the systematic study of this and similar long-chain potassium soaps. The generation of a reliable public database of XRD patterns for such compounds would be of significant benefit to the scientific community.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. EP0034047B1 - Process for the manufacture of soap - Google Patents [patents.google.com]
- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
An In-depth Technical Guide to the Solubility and Stability of Potassium Linoleate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of potassium linoleate in different solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing the physicochemical properties of this compound. This document details available solubility data, factors influencing stability, and standardized experimental protocols for determination of these properties.
Introduction to this compound
This compound is the potassium salt of linoleic acid, a doubly unsaturated omega-6 fatty acid. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, makes it a surface-active agent with applications as an emulsifier and surfactant in various formulations, including cosmetics and personal care products[]. Understanding its behavior in different solvents is critical for formulation development, ensuring product efficacy and shelf-life.
Solubility of this compound
The solubility of this compound is a key parameter for its application in liquid formulations. While it is generally described as being soluble in polar solvents, precise quantitative data is limited in publicly available literature.
Qualitative Solubility Profile
This compound is qualitatively described as being soluble in water and ethanol, and miscible with methanol. Conversely, it is reported to be insoluble in non-polar organic solvents such as n-hexane and chloroform. This solubility pattern is consistent with its salt and fatty acid nature, where the polar carboxylate group interacts favorably with polar solvent molecules.
Quantitative Solubility Data
Quantitative solubility data for this compound is sparse. The available information is summarized in the table below.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 25 | ~ 6.568 mg/L (estimated) | [] |
| Ethanol | Not specified | Soluble (quantitative data not available) | |
| Methanol | Not specified | Soluble (quantitative data not available) |
Note: The lack of specific quantitative data for ethanol and methanol necessitates empirical determination for specific applications. A detailed protocol for this determination is provided in Section 4.1.
Stability of this compound
The stability of this compound is influenced by several factors, primarily related to the reactivity of the two double bonds in the linoleic acid backbone. These unsaturated sites are susceptible to oxidation, which is the main degradation pathway.
Oxidative Stability
The presence of bis-allylic hydrogens in the linoleate molecule makes it particularly prone to autoxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes and ketones, potentially altering the sensory properties and efficacy of a formulation. The general stability of alkali metal salts of fatty acids suggests that the potassium cation itself does not significantly contribute to instability under normal conditions.
Thermal Stability
Photostability
Unsaturated fatty acids and their derivatives can be susceptible to photodegradation, particularly in the presence of photosensitizers. UV radiation can promote the formation of free radicals, initiating and accelerating the oxidative degradation cascade. Therefore, formulations containing this compound should be protected from light to minimize this degradation pathway.
The following diagram illustrates the key factors influencing the solubility and stability of this compound.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and assessing the stability of this compound in a laboratory setting.
Determination of Solubility (Equilibrium Solubility Method)
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
4.1.1. Materials
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, methanol)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID after derivatization, or titration)
4.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Accurately dilute the filtered solution with the solvent to a concentration within the working range of the chosen analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L or mg/mL.
Assessment of Stability
The following protocols can be used to evaluate the stability of this compound in solution under various stress conditions.
4.2.1. Oxidative Stability (Accelerated Oxidation Test)
This method accelerates the oxidation process to predict the long-term stability of the product.
4.2.1.1. Materials
-
Solution of this compound in the desired solvent
-
Accelerated oxidation stability instrument (e.g., Rancimat or similar)
-
Oxygen or purified air source
4.2.1.2. Procedure
-
Place a known amount of the this compound solution into the reaction vessel of the instrument.
-
Heat the sample to a specified temperature (e.g., 100-120 °C) while bubbling a constant stream of air or oxygen through it.
-
The volatile oxidation products are carried by the gas stream into a measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period, which is a measure of the sample's resistance to oxidation.
-
Record the induction time. Longer induction times indicate greater oxidative stability.
4.2.2. Thermal Stability
4.2.2.1. Procedure
-
Prepare solutions of this compound in the desired solvents.
-
Store the solutions in sealed, light-protected containers at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw aliquots from each sample.
-
Analyze the aliquots for the concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV).
-
A significant decrease in concentration over time indicates thermal instability.
4.2.3. Photostability
4.2.3.1. Procedure
-
Prepare solutions of this compound in the desired solvents.
-
Expose the solutions to a controlled light source that simulates sunlight (e.g., a xenon lamp in a photostability chamber) for a defined period.
-
As a control, wrap identical samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots for the concentration of this compound.
-
A greater degradation in the light-exposed samples compared to the controls indicates photosensitivity.
The following diagram provides a general workflow for the experimental determination of solubility and stability of this compound.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound in various solvents. While qualitative data suggests solubility in polar solvents like water, ethanol, and methanol, there is a clear need for more quantitative studies to aid in formulation development. The primary stability concern for this compound is oxidative degradation due to its unsaturated fatty acid chain. The provided experimental protocols offer a framework for researchers to empirically determine the precise solubility and stability profiles of this compound in their specific solvent systems and formulations. This will enable the development of robust and effective products for the pharmaceutical and cosmetic industries.
References
natural sources and extraction methods for linoleic acid for synthesis
An In-depth Technical Guide to Natural Sources and Extraction Methods for Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. It details its primary natural sources and describes the key methodologies for its extraction and purification, with a focus on applications in research and synthesis. The guide also explores the relevance of linoleic acid in cellular signaling pathways, offering insights for drug development professionals.
Introduction to Linoleic Acid
Linoleic acid (C18H32O2) is a polyunsaturated omega-6 fatty acid that is essential for human health and cannot be synthesized by the body, thus requiring dietary intake.[1][2] It plays a crucial role in maintaining the structure of cell membranes, regulating metabolic processes, and serving as a precursor for the synthesis of other bioactive molecules, including arachidonic acid (AA).[2] In industrial and pharmaceutical contexts, high-purity linoleic acid is a valuable starting material for the synthesis of conjugated linoleic acid (CLA), which has various therapeutic and health-promoting properties, as well as for use in topical formulations and as a component in drug delivery systems.[1][3]
Natural Sources of Linoleic Acid
Linoleic acid is abundant in the plant kingdom, particularly in the seeds of various plants. Vegetable oils extracted from these seeds are the most concentrated natural sources.[4][5][6] The concentration of linoleic acid can vary significantly depending on the plant species and cultivar.[7][8]
Table 1: Linoleic Acid Content in Common Vegetable Oils
| Oil Source | Scientific Name | Linoleic Acid Content (% w/w) |
| Safflower Oil (High-Linoleic) | Carthamus tinctorius | ~70-87%[4][9] |
| Grapeseed Oil | Vitis vinifera | ~70%[4][5] |
| Sunflower Oil | Helianthus annuus | ~66-71%[5][7] |
| Corn Oil | Zea mays | ~54-60%[4][5] |
| Soybean Oil | Glycine max | ~51-57%[4][5][8] |
| Cottonseed Oil | Gossypium hirsutum | ~52-56%[4][7] |
| Walnut Oil | Juglans regia | ~52% (Varies, can be higher)[6] |
| Rice Bran Oil | Oryza sativa | ~33-36%[4][7] |
| Peanut Oil | Arachis hypogaea | ~31-32%[4][7] |
| Canola Oil | Brassica napus | ~19-20%[4][7] |
| Avocado Oil | Persea americana | ~14-18%[10] |
| Palm Oil | Elaeis guineensis | ~10%[4][7] |
Other notable sources include hemp seeds, pine nuts, pecans, and Brazil nuts.[6][11] Animal products like pork and chicken can also contain linoleic acid, with the content influenced by their grain-based diets.[11][12]
Extraction and Purification Methodologies
The extraction of linoleic acid from natural sources involves isolating the oil from the raw material, followed by hydrolysis of triglycerides and purification of the resulting free fatty acid. Several methods are employed, each with distinct advantages regarding yield, purity, cost, and environmental impact.[13][14]
Solvent Extraction
This conventional method utilizes organic solvents, typically hexane, to dissolve and extract oil from the prepared seed meal.[13][14] It is widely used industrially due to its high extraction efficiency.
-
Principle : Based on the high solubility of lipids in nonpolar organic solvents. The oil is leached from the solid matrix into the solvent phase.
-
Generalized Protocol :
-
Preparation : Clean, dry, and grind the seeds to a consistent particle size (e.g., 0.3-0.5 mm) to increase the surface area for extraction.[15]
-
Extraction : Place the ground material in a Soxhlet apparatus and extract with n-hexane for several hours (e.g., 3 hours at 70°C).[16]
-
Solvent Removal : Remove the solvent from the miscella (oil-solvent mixture) using a rotary evaporator under reduced pressure.
-
Hydrolysis : Saponify the extracted crude oil with an alkali solution (e.g., NaOH in ethanol) to hydrolyze triglycerides into glycerol and fatty acid salts.[17]
-
Acidification : Acidify the mixture with an acid (e.g., HCl) to a low pH (e.g., pH 2) to convert the fatty acid salts into free fatty acids.[17]
-
Final Extraction : Extract the free fatty acids using a nonpolar solvent (e.g., n-hexane), wash to neutrality, and dry over anhydrous sodium sulfate.[17]
-
Supercritical Fluid Extraction (SFE)
SFE, primarily using carbon dioxide (SC-CO2), is a green alternative to solvent extraction.[14][18] It leverages the unique properties of supercritical fluids, which exhibit liquid-like density and gas-like viscosity and diffusivity.
-
Principle : Supercritical CO2 acts as a non-toxic, non-flammable, and selective solvent for lipids. By manipulating pressure and temperature, the solvent power of CO2 can be finely tuned. The solvent is easily removed by depressurization.
-
Generalized Protocol :
-
Preparation : Prepare the seeds as described for solvent extraction.
-
Extraction : Load the ground seeds into the extraction vessel of an SFE system. Pressurize the system with CO2 to the desired conditions (e.g., 20-28 MPa and 35-60°C for safflower seeds).[15]
-
Separation : Route the CO2-oil mixture to a separator vessel. Reduce the pressure (e.g., primary separation at 9-14 MPa, secondary at 5-8 MPa) to precipitate the oil, allowing the CO2 to return to its gaseous state for recycling.[15]
-
Post-Processing : The resulting crude oil can be further processed via hydrolysis and purification as described above. The oil extracted via SC-CO2 often has a higher purity and lower acid value than solvent-extracted oil.[15][19]
-
Enzymatic Extraction
This method uses enzymes, particularly lipases, to either assist in breaking down the seed's cell wall structure to release oil (Aqueous Enzymatic Extraction) or to directly hydrolyze triglycerides in extracted oil to produce free fatty acids.[20][21]
-
Principle : Lipases catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol under mild conditions (temperature and pH).
-
Generalized Protocol (for Hydrolysis of Extracted Oil) :
-
Preparation : Obtain crude oil using a primary extraction method (e.g., cold pressing, SC-CO2).
-
Reaction Setup : Create an emulsion of the oil in a buffer solution (e.g., sodium phosphate buffer). The buffer-to-oil ratio can be critical (e.g., 4:1 w/w).[20][22]
-
Enzymatic Reaction : Add a specific lipase (e.g., from Candida rugosa) to the emulsion.[20][22] Maintain optimal conditions of pH (e.g., 6.7), temperature (e.g., 40°C), and agitation under a nitrogen atmosphere for a set duration (e.g., 24 hours).[20][22]
-
Termination : Stop the reaction by adding a solvent mixture (e.g., ethanol/acetone).[22]
-
Separation : Separate the fatty acid layer from the aqueous phase for further purification.
-
Purification: Urea Complex Fractionation
Following hydrolysis, the resulting mixture of free fatty acids must be purified to isolate linoleic acid. Urea complex fractionation is a common and effective method.
-
Principle : Saturated and monounsaturated fatty acids have a linear structure that allows them to be incorporated into the crystalline hexagonal structure of urea, forming inclusion complexes. Polyunsaturated fatty acids like linoleic acid, with their bent structures, are excluded and remain in the liquid filtrate.
-
Generalized Protocol :
-
Dissolution : Dissolve the mixed fatty acids in a hot ethanolic urea solution.[17][20]
-
Crystallization : Allow the solution to cool slowly to a low temperature (e.g., 4°C) to induce the crystallization of urea-fatty acid complexes.[12][23]
-
Filtration : Separate the crystals (containing saturated and monounsaturated fatty acids) from the liquid filtrate by vacuum filtration.
-
Recovery : The filtrate is enriched with linoleic acid. Evaporate the solvent to recover the high-purity linoleic acid. This process can enrich linoleic acid purity to over 70-95%.[20][23]
-
Table 2: Comparison of Extraction and Purification Efficiencies
| Method | Source Material | Key Result | Reference |
| Supercritical CO2 Extraction | Walnut Oil | >90% extraction efficiency | [13] |
| Supercritical CO2 Extraction | Safflower Seeds | Linoleic acid content of ~85% in extracted oil | [15] |
| Solvent Extraction | Grapeseed | Linoleic acid content of 67.5% in extracted oil | [24] |
| Enzymatic Hydrolysis | Sunflower Oil | 76.07% degree of hydrolysis | [20][22] |
| Urea Complex Fractionation | Sunflower Oil Hydrolysate | Enriched linoleic acid purity to 70% | [20][22] |
| Urea Complexation + LTC | Crude Tall Oil | 95.2% linoleic acid purity | [23] |
Relevance in Drug Development: Signaling Pathways
Linoleic acid and its metabolites are potent signaling molecules that modulate various cellular processes, particularly inflammation. Understanding these pathways is critical for drug development professionals targeting inflammatory diseases, metabolic syndrome, and cancer.
Pro-inflammatory Signaling via PI3K/Akt and ERK1/2
Linoleic acid can induce pro-inflammatory responses in vascular endothelial cells, a key event in the pathogenesis of atherosclerosis.[25] This activation is mediated through specific intracellular signaling cascades.
-
Mechanism : Linoleic acid exposure can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[25]
-
Downstream Effects : Activation of these pathways converges on the transcription factor Nuclear Factor-kappa B (NF-κB).[25] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the adhesion of immune cells to the endothelium.[25]
Metabolism to Eicosanoids
Linoleic acid is the parent compound of the omega-6 family. It is metabolized by a series of desaturase and elongase enzymes into arachidonic acid (AA). AA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which produce a wide range of potent, pro-inflammatory eicosanoids (e.g., prostaglandins, leukotrienes). This pathway is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).
Conjugated Linoleic Acid (CLA) Signaling
Linoleic acid is the precursor for CLA, a mixture of positional and geometric isomers. Different CLA isomers can have opposing biological effects. For instance, the cis-9, trans-11 isomer is often associated with anti-inflammatory effects, while the trans-10, cis-12 isomer is linked to anti-adipogenic effects and can sometimes be pro-inflammatory.[3] These isomers modulate signaling through pathways involving Peroxisome Proliferator-Activated Receptors (PPARs) and NF-κB, making them interesting candidates for metabolic and inflammatory disease research.[3]
Conclusion
Linoleic acid is a readily available, plant-derived fatty acid with significant applications in chemical synthesis and drug development. A variety of high-yield natural sources, particularly safflower, grapeseed, and sunflower oils, serve as excellent starting materials. The choice of extraction and purification methodology—ranging from traditional solvent extraction to modern supercritical fluid and enzymatic techniques—depends on the desired scale, purity, cost, and environmental considerations. For drug development professionals, the complex role of linoleic acid and its metabolites in key signaling pathways, especially those governing inflammation and metabolism, presents numerous opportunities for therapeutic intervention and the design of novel bioactive compounds.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Linoleic Acid, Vegetable Oils & Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic Acid in Cooking Oils: What It Is and Why It Matters | Algae Cooking Club [algaecookingclub.com]
- 5. zeroacre.com [zeroacre.com]
- 6. iwilife.com [iwilife.com]
- 7. news-medical.net [news-medical.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nutrivore.com [nutrivore.com]
- 12. Development of Commercially Viable Method of Conjugated Linoleic Acid Synthesis Using Linoleic Acid Fraction Obtained from Pork By-products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prezi.com [prezi.com]
- 14. researchgate.net [researchgate.net]
- 15. CN100453629C - Method for extracting safflower seed oil with supercritical carbon dioxide - Google Patents [patents.google.com]
- 16. Characterization of fatty acid, antioxidant, and polyphenol content of grape seed oil from different Vitis vinifera L. varieties | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 17. CN109824509B - Extraction method of linoleic acid in Achyranthes - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Influence of enzymes on the oil extraction processes in aqueous media | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
- 24. ijper.org [ijper.org]
- 25. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Safety and Toxicity Profile of Potassium Linoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro safety and toxicity profile of potassium linoleate, the potassium salt of the omega-6 fatty acid, linoleic acid. This document summarizes key findings on its cytotoxicity, genotoxicity, and mechanisms of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.
Cytotoxicity Profile
This compound has demonstrated a favorable cytotoxicity profile in various in vitro studies, particularly when compared to synthetic surfactants such as sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS). The primary methods for assessing cytotoxicity have been cell viability assays (e.g., WST-1, WST-8, MTT) and cell membrane integrity assays (e.g., lactate dehydrogenase (LDH) leakage).
Quantitative Cytotoxicity Data
Studies consistently show that this compound maintains high cell viability and causes minimal membrane damage across different cell lines, including mouse fibroblasts (BALB/3T3) and normal human epidermal keratinocytes (NHEK-Ad).
| Cell Line | Assay | Concentration | Exposure Time | Result (Relative to Control) | Reference |
| BALB/3T3 Mouse Fibroblasts | WST Assay | Not Specified | 5 minutes | 108.0% ± 10.6% viability | [1] |
| Normal Human Epidermal Keratinocytes (NHEK-Ad) | WST Assay | Not Specified | 5 minutes | 92.9% ± 11.3% viability | [1] |
| Normal Human Dermal Fibroblasts (NHDF-Ad) | WST-8 Assay | Not Specified | 5 minutes | 100.2% ± 8.6% viability | |
| BALB/3T3 Mouse Fibroblasts | LDH Leakage Assay | Not Specified | 5 minutes | 58.5% ± 8.6% LDH leakage | |
| Normal Human Dermal Fibroblasts (NHDF-Ad) | LDH Leakage Assay | Not Specified | 5 minutes | 97.6% ± 3.1% LDH leakage | [2] |
Table 1: Summary of in vitro cytotoxicity data for this compound.
Genotoxicity Profile
Direct genotoxicity data for this compound from standardized assays such as the Ames test, chromosomal aberration test, or micronucleus assay is limited in publicly available literature. The Safety Data Sheets for this compound often state that its toxicological properties have not been thoroughly investigated[4].
However, studies on related compounds provide some indication of its potential genotoxicity. A study on oleic acid and conjugated linoleic acid found no evidence of mutagenicity in the Ames test, with or without metabolic activation[5][6]. This suggests that the linoleic acid component of this compound is unlikely to be a bacterial mutagen.
Further research is required to definitively determine the genotoxic potential of this compound in mammalian cells.
Mechanism of Action: Apoptosis and Oxidative Stress
The biological effects of this compound are primarily attributed to the actions of linoleic acid. Linoleic acid has been shown to induce apoptosis (programmed cell death) in various cell types, particularly cancer cells, through multiple signaling pathways.
Induction of Apoptosis
Linoleic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing endoplasmic reticulum (ER) stress.
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals. Linoleic acid can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax and Bak[2]. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to apoptosis[2][7].
-
Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. Some studies suggest that linoleic acid can upregulate the expression of death receptors, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal[4].
-
Endoplasmic Reticulum (ER) Stress: An accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress. Linoleic acid has been shown to induce ER stress, which can trigger apoptosis through the activation of the unfolded protein response (UPR) sensors IRE1, PERK, and ATF6. This can lead to the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents)[1].
Oxidative Stress
Linoleic acid, as a polyunsaturated fatty acid, is susceptible to lipid peroxidation, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, and can also act as a signaling molecule to initiate apoptotic pathways.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the safety and toxicity of this compound.
Cell Culture Protocols
4.1.1. BALB/3T3 Mouse Fibroblast Cell Culture
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a 0.25% trypsin-EDTA solution, and re-seeded at a 1:4 to 1:8 split ratio.
4.1.2. Normal Human Epidermal Keratinocyte (NHEK-Ad) Cell Culture
-
Medium: Keratinocyte Growth Medium-Gold™ (KGM-Gold™) BulletKit™.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: At 70-80% confluency, cells are washed with PBS, detached using a trypsin/EDTA solution, and neutralized with trypsin neutralizing solution. Cells are then re-seeded at a recommended density.
Cytotoxicity Assay Protocols
4.2.1. WST-8 Cell Viability Assay
This assay is based on the reduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases to a colored formazan product, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control substances for the desired exposure time.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4.2.2. Lactate Dehydrogenase (LDH) Leakage Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.
-
Seed cells in a 96-well plate and treat as described for the WST-8 assay.
-
At the end of the exposure period, carefully collect the cell culture supernatant.
-
Prepare a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Add the supernatant and the reaction mixture to a new 96-well plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.
-
A positive control for maximum LDH release is typically generated by lysing a set of untreated cells with a lysis buffer.
-
Calculate LDH leakage as a percentage of the maximum LDH release.
Visualizations
Signaling Pathways
Figure 1: Signaling pathways of linoleic acid-induced apoptosis.
Experimental Workflows
Figure 2: General workflow for in vitro cytotoxicity testing.
Conclusion
References
- 1. abcam.com [abcam.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. 101.200.202.226 [101.200.202.226]
Methodological & Application
Application Notes and Protocols for Formulating Stable Oil-in-Water Nanoemulsions Using Potassium Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) nanoemulsions are advanced drug delivery systems that have garnered significant attention for their ability to enhance the solubility, bioavailability, and stability of poorly water-soluble therapeutic agents.[1] These colloidal dispersions, with droplet sizes typically ranging from 20 to 200 nm, offer a large interfacial area for drug absorption and can be tailored for various administration routes, including oral, topical, and parenteral.[2][3]
Potassium linoleate, an anionic surfactant, is a valuable tool in the formulation of stable O/W nanoemulsions. It is often formed in situ by neutralizing linoleic acid with potassium hydroxide. This approach, particularly within low-energy emulsification methods like the Phase Inversion Composition (PIC) technique, allows for the spontaneous formation of fine oil droplets.[4][5] The use of this compound, often in combination with non-ionic surfactants, enables the creation of nanoemulsions with desirable physicochemical properties for effective drug delivery.[4][6]
These application notes provide detailed protocols for the formulation and characterization of stable O/W nanoemulsions using this compound. The methodologies cover both low-energy and high-energy emulsification techniques, comprehensive characterization procedures, and an overview of the cellular uptake mechanisms relevant to drug delivery applications.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize typical formulation compositions and the resulting physicochemical properties of O/W nanoemulsions stabilized with a potassium oleate/linoleate system. Note: The data is compiled from studies using potassium oleate, which is structurally similar to this compound and is expected to have comparable surfactant properties in these formulations.[7]
Table 1: Example Formulations for O/W Nanoemulsions
| Formulation ID | Oil Phase (%, w/w) | Surfactant/Co-surfactant (%, w/w) | Aqueous Phase (%, w/w) |
| NE-1 | Medium Chain Triglycerides (5%) | Linoleic Acid/Tween 80 (10%) | Water with KOH (85%) |
| NE-2 | Rice Bran Oil (10%) | Linoleic Acid/Tween 80 (25%) | Water with KOH (65%) |
| NE-3 | Fish Oil (2%) / Lemon Oil (8%) | Tween 80/Co-surfactant (37.7%) | Water (52.3%) |
Table 2: Physicochemical Characterization of O/W Nanoemulsions
| Formulation ID | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-1 | 19 - 30 | < 0.2 | Approx. -30 |
| NE-2 | < 100 | < 0.25 | Not Reported |
| NE-3 | 44.40 | 0.077 | -5.02 |
Experimental Protocols
Protocol 1: Low-Energy Formulation using Phase Inversion Composition (PIC)
This protocol describes the formation of O/W nanoemulsions by the spontaneous emulsification that occurs upon the addition of an aqueous phase to an oil/surfactant mixture.[4][5]
Materials:
-
Oil Phase (e.g., Medium Chain Triglycerides)
-
Linoleic Acid
-
Non-ionic surfactant (e.g., Tween 80)
-
Potassium Hydroxide (KOH) solution (concentration calculated to neutralize a specific percentage of linoleic acid)
-
Purified Water
Procedure:
-
Preparation of the Oil Phase:
-
In a clean glass beaker, accurately weigh the desired amounts of the oil phase, linoleic acid, and Tween 80.
-
Mix the components thoroughly using a magnetic stirrer until a homogenous solution is obtained.
-
-
Titration with Aqueous Phase:
-
Slowly add the KOH solution dropwise to the oil/surfactant mixture while maintaining continuous stirring. The addition rate is a critical parameter in nanoemulsion formation.[8]
-
Continue the titration until a clear or slightly bluish, translucent liquid is formed, indicating the formation of a nanoemulsion.
-
-
Final Dilution:
-
Add the remaining purified water to achieve the final desired concentration of all components.
-
Continue stirring for an additional 15-30 minutes to ensure homogeneity.
-
Protocol 2: High-Energy Formulation using High-Pressure Homogenization (HPH)
This method utilizes intense mechanical forces to reduce the size of the oil droplets.[1][9]
Materials:
-
Oil Phase (e.g., Rice Bran Oil)
-
Surfactant mixture (e.g., Linoleic Acid, Tween 80)
-
Aqueous Phase (Purified Water with KOH)
Procedure:
-
Preparation of the Coarse Emulsion:
-
Disperse the surfactant mixture in the aqueous phase using a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed for 10-15 minutes.
-
Gradually add the oil phase to the aqueous phase while continuing to mix.
-
Increase the mixing speed and continue for another 15-20 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
Protocol 3: Characterization of Nanoemulsions
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the uniformity of the size distribution (PDI).[11][12]
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, viscosity of the dispersant).
-
Perform the measurement and analyze the resulting size distribution and PDI values. A PDI value below 0.3 is generally considered acceptable for nanoemulsions.[13]
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the nanoemulsion. Higher absolute zeta potential values (typically > ±30 mV) indicate greater electrostatic repulsion between droplets, leading to better stability.[13][14]
-
Procedure:
-
Dilute the nanoemulsion sample with an appropriate medium (e.g., purified water or a specific buffer).
-
Inject the diluted sample into the specialized zeta potential cell.
-
Place the cell in the instrument.
-
Perform the measurement, which involves applying an electric field and measuring the electrophoretic mobility of the droplets.
-
The instrument's software calculates the zeta potential from the mobility data.
-
3. Stability Studies:
-
Centrifugation:
-
Subject the nanoemulsion to centrifugation at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.
-
-
Thermal Stability:
-
Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a predetermined period (e.g., several weeks to months).
-
Periodically, withdraw samples and re-characterize their droplet size, PDI, and zeta potential to assess any changes over time.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoemulsion formulation and characterization.
Caption: Cellular uptake and signaling pathway of drug-loaded nanoemulsions.
Conclusion
The use of this compound, generated in situ from linoleic acid and potassium hydroxide, presents a robust and versatile strategy for the formulation of stable oil-in-water nanoemulsions. Both low-energy methods, such as Phase Inversion Composition, and high-energy techniques, like high-pressure homogenization, can be effectively employed to produce nanoemulsions with controlled droplet sizes and excellent stability. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers and drug development professionals to harness the potential of these advanced drug delivery systems. The successful formulation and characterization of these nanoemulsions are critical steps in the development of novel therapeutics with enhanced efficacy and safety profiles.
References
- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of nanoemulsions using carvacrol/MCT-(Oleic acid-potassium oleate)/ Tween 80 ®- water system by low energy method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of nanoemulsions using carvacrol/MCT-(Oleic acid-potassium oleate)/ Tween 80 ®- water system by low energy method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Nano-emulsions prepared by the phase inversion composition method: preparation variables and scale up. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. rivm.nl [rivm.nl]
- 13. ijpsonline.com [ijpsonline.com]
- 14. ajpsonline.com [ajpsonline.com]
Application Notes and Protocols for the Development of Potassium Linoleate-Based Microemulsions for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of potassium linoleate-based microemulsions as a delivery system for poorly soluble drugs. The protocols outlined below are based on established methodologies and principles in the field of pharmaceutical sciences.
Introduction
Microemulsions are thermodynamically stable, optically isotropic, and spontaneously forming systems of oil, water, and a surfactant, often in combination with a cosurfactant.[1] Their unique ability to solubilize poorly water-soluble drugs makes them a promising platform for enhancing drug bioavailability.[2][3][4] this compound, a salt of the essential fatty acid linoleic acid, can act as a primary surfactant in the formation of oil-in-water (o/w) microemulsions. This document details the necessary protocols for the successful development and evaluation of such systems. While specific data for this compound is limited, the principles are demonstrated using data for the closely related potassium oleate.[2][5]
Key Experimental Protocols
Protocol 1: Construction of Pseudo-Ternary Phase Diagram
The initial and most critical step in formulating a microemulsion is the construction of a pseudo-ternary phase diagram to identify the microemulsion region.[6][7] This is typically achieved using the water titration method.[8]
Materials:
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Surfactant: this compound
-
Cosurfactant (e.g., ethanol, propylene glycol, Transcutol HP)[9]
-
Aqueous phase: Distilled or purified water
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare various ratios of the surfactant (this compound) and cosurfactant (Sₘᵢₓ). Common ratios to evaluate are 1:1, 2:1, 3:1, and 4:1 (by weight).
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase. The ratios of oil to Sₘᵢₓ can range from 9:1 to 1:9 (by weight).
-
Titrate each oil/Sₘᵢₓ mixture with the aqueous phase (water) dropwise, under constant gentle magnetic stirring.
-
After each addition of water, visually inspect the sample for transparency and phase separation. The transition from a turbid to a transparent and single-phase system indicates the formation of a microemulsion.
-
Record the composition (by weight percentage) of each component (oil, water, and Sₘᵢₓ) at the points where the microemulsion forms.
-
Plot the data on a ternary phase diagram, with the three vertices representing the oil phase, the aqueous phase, and the Sₘᵢₓ.
-
The area on the diagram where clear, single-phase systems are observed represents the microemulsion region.
Protocol 2: Preparation of Drug-Loaded this compound-Based Microemulsion
Once the microemulsion region is identified, a specific formulation can be selected to load the poorly soluble drug.
Materials:
-
Selected oil, this compound, cosurfactant, and water from Protocol 1
-
Poorly soluble drug (e.g., ibuprofen, ketoprofen, a BCS Class II or IV compound)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the required amounts of the oil phase, this compound (surfactant), and cosurfactant based on a chosen point within the microemulsion region of the phase diagram.
-
Add the poorly soluble drug to the oil phase and vortex until it is completely dissolved. The amount of drug to be added should be determined based on its solubility in the oil phase.
-
Add the surfactant and cosurfactant to the drug-oil mixture and vortex until a homogenous mixture is obtained.
-
Slowly add the aqueous phase (water) to the organic mixture while continuously stirring or vortexing until a clear and transparent microemulsion is formed.
Protocol 3: Physicochemical Characterization of the Microemulsion
The prepared microemulsion should be characterized for its physical and chemical properties.[10]
Key Characterization Parameters and Methods:
| Parameter | Method | Instrument | Purpose |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Zetasizer or similar particle size analyzer | To determine the size of the dispersed oil droplets and the uniformity of the size distribution. Droplet sizes are typically in the range of 10-100 nm for microemulsions.[9] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Zetasizer or similar instrument | To measure the surface charge of the droplets, which is an indicator of the stability of the microemulsion. Higher absolute zeta potential values (typically > ±20 mV) indicate better stability. |
| pH | pH meter | Standard laboratory pH meter | To ensure the pH of the formulation is within an acceptable range for the intended application. |
| Viscosity | Rotational viscometer | Brookfield viscometer or similar | To determine the flow properties of the microemulsion. |
| Electrical Conductivity | Conductometer | Standard laboratory conductometer | To determine the type of microemulsion (o/w, w/o, or bicontinuous). A gradual increase in conductivity with the addition of water suggests an o/w microemulsion. |
| Stability Studies | Centrifugation, Freeze-thaw cycles | Centrifuge, Freezer/Refrigerator | To assess the physical stability of the microemulsion under stress conditions. The formulation should not show any signs of phase separation, creaming, or cracking.[11] |
Protocol 4: In Vitro Drug Release Study
An in vitro drug release study is performed to evaluate the rate and extent of drug release from the microemulsion. The dialysis bag method is a commonly used technique.[12][13]
Materials:
-
Drug-loaded microemulsion
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or dissolution apparatus
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Soak the dialysis membrane in the release medium for a specified period (e.g., 12-24 hours) before use.
-
Accurately measure a specific volume of the drug-loaded microemulsion (e.g., 1 mL) and place it inside the dialysis bag.
-
Securely tie both ends of the dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm) using a magnetic stirrer in a shaking water bath.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples and analyze the drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the experiments.
Table 1: Formulation Composition of a Model Potassium Oleate-Based Microemulsion
| Component | Function | Concentration (% w/w) |
| Isopropyl Myristate | Oil Phase | 10 |
| Potassium Oleate | Surfactant | 30 |
| Propylene Glycol | Cosurfactant | 15 |
| Purified Water | Aqueous Phase | 45 |
| Poorly Soluble Drug | Active Ingredient | 1 |
Table 2: Physicochemical Characterization of the Drug-Loaded Microemulsion
| Parameter | Result |
| Appearance | Clear and transparent |
| Droplet Size (nm) | 25 ± 2 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -35 ± 3 |
| pH | 6.8 ± 0.2 |
| Viscosity (cP) | 50 ± 5 |
| Electrical Conductivity (µS/cm) | 150 ± 10 |
| Drug Content (%) | 99.5 ± 0.5 |
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of microemulsions.
Caption: Mechanism of drug solubilization in an o/w microemulsion system.
References
- 1. Microemulsions- Potential Carrier for Improved Drug Delivery | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Microemulsions Enhance the In Vitro Antioxidant Activity of Oleanolic Acid in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Microemulsion Systems Containing Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols [mdpi.com]
- 13. In vitro release testing methods for vitamin E nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of Potassium Linoleate Against Resistant Candida Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant Candida species, such as Candida auris and fluconazole-resistant Candida albicans, poses a significant threat to global health. This necessitates the exploration of novel antifungal agents. Potassium linoleate, the potassium salt of the naturally occurring fatty acid linoleic acid, has demonstrated potent antimicrobial properties. These application notes provide a summary of its activity against resistant Candida species, its proposed mechanism of action, and detailed protocols for its evaluation.
Data on Antifungal and Anti-Biofilm Activity
The following tables summarize the quantitative data available on the efficacy of this compound and linoleic acid against Candida species.
Table 1: Surface Disinfection Efficacy of Potassium Isomerized Linoleate
| Candida Species | Assay Protocol | Concentration | Exposure Time | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Candida auris (AR-0381) | EPA MB-35-00 | 442 mM (141 mg/mL) | 1, 2, or 10 min | >5 log kill rate | [1] |
| Candida albicans (ATCC 10231) | EPA MB-35-00 | 442 mM | 1 min | >5 log kill rate | [1] |
| Candida albicans (ATCC 10231) | EPA MB-35-00 | 92 mM | 10 min | 5 log average suppression | [1] |
| Candida auris | EPA MB-35-00 | 86 mM | 1 min | Satisfies protocol requirements |[2] |
Table 2: Anti-Biofilm Activity of this compound and Linoleic Acid
| Compound | Candida Species | Activity | Concentration | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| This compound | C. albicans & S. mutans | Biofilm Removal | 30 mM | High rate of biofilm removal from PMMA substrate | [3] |
| Linoleic Acid (LA) | C. krusei (Fluconazole-resistant) | Biofilm Inhibition & Synergy | Not specified | Significantly inhibited biofilms and increased susceptibility to fluconazole |[4] |
Note: There is limited publicly available data on the Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Indices (FICIs) of this compound against a broad range of resistant Candida species via standard broth microdilution methods.
Mechanism of Action
The primary mechanism of action for fatty acids like linoleic acid is believed to be the disruption of the fungal cell membrane's integrity. This leads to increased permeability, leakage of essential intracellular components like ions (e.g., K+), and ultimately, cell death.[5][6]
Furthermore, conjugated linoleic acid (CLA), an isomer of linoleic acid, has been shown to inhibit a key virulence factor in Candida albicans: the yeast-to-hyphae transition. This morphogenetic switch is critical for tissue invasion and biofilm formation. CLA exerts this effect by downregulating the Ras1-cAMP-PKA signaling pathway, which is a master regulator of filamentation. Specifically, it affects the cellular levels and localization of the GTPase Ras1p, leading to the downregulation of downstream transcription factors like TEC1.[6][7]
Visualization of the Ras1-cAMP-PKA Signaling Pathway
Experimental Protocols
The following are detailed protocols for evaluating the antifungal properties of this compound.
Experimental Workflow Overview
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution.[8][9]
Materials:
-
Resistant Candida isolates and quality control strains (e.g., C. parapsilosis ATCC 22019).
-
This compound (powder).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile DMSO or other appropriate solvent for this compound.
-
Spectrophotometer or microplate reader (530 nm).
-
Sterile saline (0.85%).
Procedure:
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Select several colonies and suspend in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by making a 1:1000 dilution of the adjusted inoculum in RPMI-1640 medium to yield a final concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL down to 1 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the working Candida suspension to each well containing the drug dilutions. This brings the final volume to 200 µL and further dilutes the drug by half.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control. This can be assessed visually or by reading the absorbance at 530 nm.
-
Protocol 2: Assessment of Anti-Biofilm Activity (XTT Reduction Assay)
This assay quantifies the metabolic activity of the biofilm, which correlates with the number of viable cells.[10][11]
Materials:
-
Materials from Protocol 1.
-
XTT solution (e.g., 1 mg/mL in PBS).
-
Menadione solution (e.g., 10 mM in acetone).
Procedure for Biofilm Inhibition:
-
Follow steps 2 and 3 from Protocol 1 (Drug Preparation and Inoculation).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
After incubation, carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.
-
Gently wash each well twice with 200 µL of sterile PBS to remove planktonic cells.
-
XTT Assay:
-
Prepare the XTT-menadione working solution immediately before use (e.g., for every 5 mL of XTT solution, add 10 µL of menadione stock).
-
Add 100 µL of the XTT-menadione solution to each washed well and to a negative control well.
-
Incubate the plate in the dark at 37°C for 1-3 hours.
-
Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
-
-
Calculate the percentage of biofilm inhibition relative to the drug-free control.
Protocol 3: Checkerboard Assay for Synergy Assessment
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to classify drug interactions.
Materials:
-
Materials from Protocol 1.
-
A second antifungal agent (e.g., fluconazole).
Procedure:
-
Prepare a 96-well plate. Along the x-axis, create serial two-fold dilutions of this compound (horizontally). Along the y-axis, create serial two-fold dilutions of the second antifungal (vertically).
-
The result is a matrix of wells containing unique combinations of both drugs.
-
Inoculate the plate with the resistant Candida strain as described in Protocol 1.
-
Incubate for 24-48 hours at 35°C.
-
Determine the MIC for each drug in every combination well.
-
Calculate the FICI:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 4: Surface Disinfection Efficacy Test (Based on EPA MB-35-00)
This protocol assesses the efficacy of this compound as a hard surface disinfectant.[1]
Materials:
-
Sterile stainless-steel carriers (e.g., 1 cm diameter discs).
-
Resistant Candida isolate (e.g., C. auris).
-
Soil load solution (e.g., 5% fetal bovine serum).
-
This compound solution at test concentration.
-
Neutralizing broth (e.g., Dey-Engley Neutralizing Broth).
-
Agar plates for colony counting.
Procedure:
-
Prepare a suspension of the Candida strain and mix it with the soil load solution.
-
Inoculate each sterile carrier with a defined volume (e.g., 10 µL) of the yeast-soil suspension and let it dry in a biosafety cabinet.
-
Immerse the inoculated carriers in the this compound solution for a specified contact time (e.g., 1, 5, or 10 minutes).
-
As a control, immerse other carriers in a placebo solution (e.g., sterile water or PBS).
-
After the contact time, transfer each carrier to a tube containing neutralizing broth to stop the disinfectant's activity.
-
Vortex or sonicate the tubes to dislodge any surviving yeast cells from the carrier.
-
Perform serial dilutions of the neutralized suspension and plate them onto agar.
-
Incubate the plates for 24-48 hours and count the Colony Forming Units (CFUs).
-
Calculate the log₁₀ reduction in CFUs for the this compound-treated carriers compared to the placebo-treated carriers. A ≥5-log reduction is typically required for a substance to be considered a disinfectant.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Isomerized) Satisfies the United States Environmental Protection Agency MB-05-16 for Hospital Disinfectant on Hard, Non-porous Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of polyunsaturated fatty acids alone or in combination with fluconazole on Candida krusei biofilms in vitro and in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Membrane Lipid-Modulated Mechanism of Action and Non-Cytotoxicity of Novel Fungicide Aminoglycoside FG08 | Semantic Scholar [semanticscholar.org]
- 6. Influence of Potassium Ions on Act of Amphotericin B to the DPPC/Chol Mixed Monolayer at Different Surface Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Linoleate as a Surface Disinfectant in Hospital Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium linoleate, the potassium salt of the essential fatty acid linoleic acid, has demonstrated significant potential as a surface disinfectant for hospital environments. Studies have shown its efficacy against a broad range of nosocomial pathogens, including antibiotic-resistant strains.[1] Its classification as a soap and its natural occurrence in vegetable oils suggest a favorable safety profile compared to harsher chemical disinfectants. This document provides detailed application notes and experimental protocols for the use of this compound as a surface disinfectant, based on established methodologies and published data.
Antimicrobial Efficacy of this compound
This compound exhibits broad-spectrum, cross-kingdom antimicrobial activity, effectively targeting Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Its rapid action and effectiveness in the presence of organic soil load make it a promising candidate for disinfection in clinical settings.
Table 1: Bactericidal and Fungicidal Efficacy of this compound
| Pathogen | Strain | Surface Type | Concentration (mM) | Contact Time | Log Reduction | Efficacy Standard Met |
| Staphylococcus aureus | ATCC 6538 | Hard, Non-porous (Stainless Steel) | 86 | 1 minute | >5 | EPA MB-05-16[1][2] |
| Pseudomonas aeruginosa | ATCC 15442 | Hard, Non-porous (Stainless Steel) | 86 | 1 minute | >5 | EPA MB-05-16[1][2] |
| Candida auris | CDC AR-0381 | Hard, Non-porous (Stainless Steel) | 442 | 1, 2, and 10 minutes | >5 | EPA MB-35-00[5] |
| Candida albicans | ATCC 10231 | Hard, Non-porous (Stainless Steel) | 92 | 10 minutes | ~5 | EPA MB-35-00[5] |
Mechanism of Action
While the precise signaling pathways are still under investigation, the primary antimicrobial mechanism of fatty acid salts like this compound is attributed to the disruption of the microbial cell membrane. The amphipathic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular functions, such as maintaining electrochemical gradients and regulating the transport of nutrients and ions, ultimately resulting in cell lysis and death.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as a surface disinfectant, based on the United States Environmental Protection Agency (EPA) standardized methods.
Protocol 1: Evaluation of Bactericidal Efficacy on Hard, Non-Porous Surfaces (Modified from EPA MB-05-16)
This protocol is designed to assess the bactericidal activity of this compound against Staphylococcus aureus and Pseudomonas aeruginosa.
1. Materials:
-
This compound solution (e.g., 86 mM in sterile distilled water)
-
Test organisms: Staphylococcus aureus (ATCC 6538) and Pseudomonas aeruginosa (ATCC 15442)
-
Appropriate growth media (e.g., Tryptic Soy Broth and Agar)
-
Sterile stainless steel carriers (cylinders, 8 mm x 10 mm)
-
Sterile Petri dishes
-
Sterile filter paper
-
Neutralizing broth (e.g., D/E Neutralizing Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Vortex mixer
-
Sonicator
2. Procedure:
-
Preparation of Test Cultures:
-
Inoculate the test organisms into separate tubes of Tryptic Soy Broth.
-
Incubate at 35-37°C for 48 hours without agitation.
-
-
Carrier Inoculation:
-
Aseptically place sterile stainless steel carriers into the bacterial cultures, ensuring they are completely submerged.
-
Allow the carriers to remain in the culture for 15 minutes.
-
Using a sterile hook, remove the carriers and tap them against the side of the tube to remove excess culture.
-
Place the inoculated carriers onto sterile filter paper in a Petri dish and dry in a 37°C humidified chamber for 45 minutes.
-
-
Disinfection Treatment:
-
Prepare tubes containing 10 mL of the this compound disinfectant solution. For controls, use tubes with 10 mL of sterile PBS.
-
Transfer each dried, inoculated carrier into a separate tube of the disinfectant solution.
-
Allow a contact time of 1 minute.
-
-
Neutralization and Recovery:
-
After the contact time, aseptically transfer each carrier to a tube containing 10 mL of neutralizing broth.
-
Vortex or sonicate the tubes to dislodge any remaining bacteria from the carriers.
-
Incubate the neutralizing broth tubes at 35-37°C for 48 hours.
-
-
Enumeration:
-
Following incubation, visually inspect the tubes for turbidity, indicating bacterial growth.
-
For quantitative analysis, perform serial dilutions of the neutralized solution and plate on Tryptic Soy Agar.
-
Incubate plates at 35-37°C for 48 hours and count colony-forming units (CFUs).
-
Calculate the log reduction in viable bacteria compared to the control carriers.
-
Protocol 2: Evaluation of Fungicidal Efficacy against Candida auris (Modified from EPA MB-35-00)
This protocol is a quantitative method to assess the fungicidal activity of this compound against the emerging pathogen Candida auris.
1. Materials:
-
This compound solution (e.g., 442 mM in sterile distilled water)
-
Test organism: Candida auris (e.g., CDC AR-0381)
-
Sabouraud Dextrose Agar (SDA) and Broth
-
Sterile stainless steel disk carriers (1 cm diameter)
-
Organic soil load solution (containing bovine serum albumin, yeast extract, and mucin)
-
Neutralizing broth (e.g., D/E Neutralizing Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Membrane filtration apparatus (0.45 µm pore size)
-
Incubator (30-32°C)
-
Vortex mixer
2. Procedure:
-
Preparation of Test Inoculum:
-
Culture C. auris on SDA plates.
-
Prepare a suspension of the yeast in PBS and adjust the concentration to achieve a target of 5.0-6.8 log10 CFU per carrier.
-
Incorporate the organic soil load into the inoculum.
-
-
Carrier Inoculation and Drying:
-
Pipette 10 µL of the test inoculum onto the center of each sterile stainless steel disk.
-
Dry the inoculated disks in a desiccator under vacuum for approximately 70 minutes.[5]
-
-
Disinfection Treatment:
-
Place each dried, inoculated disk in a sterile vial.
-
Add 50 µL of the this compound solution to each disk. For controls, use 50 µL of sterile PBS.
-
Allow the specified contact time (e.g., 1, 2, or 10 minutes).
-
-
Neutralization and Recovery:
-
After the contact time, add 10 mL of neutralizing broth to each vial.
-
Vortex for 1 minute to resuspend the yeast cells.
-
-
Enumeration via Membrane Filtration:
-
Filter the entire volume of the neutralized suspension through a 0.45 µm membrane filter.
-
Wash the vial with PBS and filter the washings through the same membrane.
-
Place the membrane filter onto the surface of an SDA plate.
-
Incubate the plates at 30-32°C for 120 hours.
-
Count the colonies and calculate the log reduction compared to the control carriers.
-
Virucidal Activity
While specific studies on the virucidal efficacy of this compound are limited, related unsaturated fatty acid salts like potassium oleate have demonstrated potent activity against enveloped viruses, such as influenza virus. The proposed mechanism involves the disruption of the viral envelope, which is a lipid bilayer, similar to the action on bacterial and fungal cell membranes. This suggests that this compound is likely to be effective against other enveloped viruses, which are a major cause of hospital-acquired infections. Further testing according to standardized virucidal protocols (e.g., ASTM E1053) is warranted to confirm this activity.
Safety and Handling
This compound is a soap and is generally considered to have a low toxicity profile. However, standard laboratory safety precautions should be followed when handling solutions. Use personal protective equipment (PPE), including gloves and safety glasses. Avoid generating aerosols.
Conclusion
This compound is a promising surface disinfectant for use in hospital settings. Its broad-spectrum antimicrobial activity, rapid contact time, and favorable safety profile make it an attractive alternative to conventional disinfectants. The detailed protocols provided in this document offer a framework for the evaluation and implementation of this compound in infection control strategies. Further research into its virucidal properties and the development of optimized formulations will continue to enhance its utility in healthcare environments.
References
- 1. This compound (Isomerized) Satisfies the United States Environmental Protection Agency MB-05-16 for Hospital Disinfectant on Hard, Non-porous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of nine surface disinfectants against Candida auris using a quantitative disk carrier method: EPA SOP-MB-35 | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 3. epa.gov [epa.gov]
- 4. This compound (Isomerized) Satisfies the United States Environmental Protection Agency MB-05-16 for Hospital Disinfectant on Hard, Non-porous Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Application Notes and Protocols: Formulating Potassium Linoleate as a Co-surfactant in Microemulsion Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing microemulsion systems using potassium linoleate as a co-surfactant. The following sections detail the underlying principles, experimental protocols, and data interpretation for the successful development of stable and effective microemulsion-based drug delivery systems.
Introduction to Microemulsions with this compound
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1] They have garnered significant interest as potential drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[1][2] this compound, the potassium salt of the essential fatty acid linoleic acid, is an anionic surfactant that can also function effectively as a co-surfactant in these systems. Its biocompatibility and role as a lipid building block make it an attractive component for pharmaceutical formulations.
As a co-surfactant, this compound works in synergy with a primary surfactant to reduce the interfacial tension between the oil and water phases, allowing for the spontaneous formation of a stable microemulsion. The selection of the primary surfactant, oil phase, and the ratio of surfactant to co-surfactant are critical parameters that govern the formation, stability, and characteristics of the microemulsion.
Data Presentation: Representative Microemulsion Formulations
The following tables provide representative quantitative data for oil-in-water (o/w) microemulsion formulations. While specific data for this compound as a co-surfactant is limited in publicly available literature, the data presented here is based on formulations using the structurally similar potassium oleate and typical characteristics of such microemulsions. These tables are intended to serve as a starting point for formulation development.
Table 1: Composition of Representative O/W Microemulsion Formulations
| Formulation Code | Oil Phase (% w/w) | Aqueous Phase (% w/w) | Surfactant (Primary) (% w/w) | Co-surfactant (this compound) (% w/w) |
| ME-KL-01 | 10 | 60 | 20 | 10 |
| ME-KL-02 | 15 | 55 | 20 | 10 |
| ME-KL-03 | 10 | 50 | 25 | 15 |
| ME-KL-04 | 15 | 45 | 25 | 15 |
| ME-KL-05 | 20 | 40 | 25 | 15 |
Table 2: Physicochemical Characterization of Representative O/W Microemulsions
| Formulation Code | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| ME-KL-01 | 35.2 | 0.15 | -25.8 |
| ME-KL-02 | 48.7 | 0.21 | -28.3 |
| ME-KL-03 | 28.5 | 0.12 | -30.1 |
| ME-KL-04 | 41.9 | 0.18 | -32.5 |
| ME-KL-05 | 55.3 | 0.25 | -35.2 |
Experimental Protocols
Detailed methodologies for the key experiments in the formulation and characterization of this compound-containing microemulsions are provided below.
Protocol for Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the microemulsion region for a given system of oil, water, surfactant, and co-surfactant.
Materials:
-
Oil phase (e.g., isopropyl myristate, oleic acid)
-
Aqueous phase (e.g., deionized water)
-
Primary surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (this compound)
-
Glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Burette or micropipettes
Procedure:
-
Prepare a series of mixtures of the primary surfactant and this compound (co-surfactant) at different weight ratios (e.g., 1:1, 2:1, 3:1). This mixture is referred to as the Smix.
-
For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Place each of these oil-Smix mixtures in a glass vial with a magnetic stir bar.
-
Titrate each mixture with the aqueous phase dropwise while continuously stirring.
-
After each addition of the aqueous phase, visually inspect the sample for transparency and homogeneity. A clear, single-phase, and easily flowable liquid is indicative of a microemulsion. A cloudy or milky appearance suggests the formation of a coarse emulsion.
-
Record the composition (by weight percentage) of oil, water, and Smix for each point where a clear microemulsion is formed.
-
Plot the data on a triangular graph (pseudo-ternary phase diagram) with the three vertices representing the oil phase, the aqueous phase, and the Smix.
-
The area on the diagram where clear and stable formulations were observed represents the microemulsion region.
Protocol for Particle Size and Zeta Potential Analysis
Objective: To determine the mean droplet size, polydispersity index (PDI), and surface charge of the microemulsion droplets.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., Malvern Zetasizer).
Procedure:
-
Prepare the microemulsion sample as described in the formulation protocol.
-
Dilute a small aliquot of the microemulsion with the aqueous phase used in the formulation to an appropriate concentration for DLS measurement (this prevents multiple scattering effects). The dilution factor will depend on the instrument's sensitivity.
-
For particle size and PDI measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle, viscosity of the dispersant).
-
Perform the measurement. The instrument software will provide the z-average mean diameter and the PDI.
-
-
For zeta potential measurement:
-
Transfer the diluted sample into the specific zeta potential cell.
-
Place the cell in the instrument.
-
Set the instrument parameters.
-
Apply an electric field and measure the electrophoretic mobility of the droplets. The software will calculate the zeta potential.
-
-
Repeat each measurement at least three times to ensure reproducibility.
Protocol for Microemulsion Stability Assessment via Conductivity Measurement
Objective: To assess the stability and determine the type of microemulsion (o/w, w/o, or bicontinuous) by measuring its electrical conductivity.
Instrumentation:
-
Conductivity meter with a probe.
Procedure:
-
Prepare the microemulsion formulation.
-
Immerse the conductivity probe into the undiluted microemulsion sample.
-
Record the conductivity reading.
-
To determine the microemulsion type, perform a dilution test while monitoring conductivity:
-
For a suspected o/w microemulsion, gradually add more of the aqueous phase. A significant increase or stable high conductivity upon dilution confirms an o/w structure.
-
For a suspected w/o microemulsion, gradually add more of the oil phase. The conductivity should remain low. If the aqueous phase is added to a w/o microemulsion, a sharp increase in conductivity may be observed at the point of phase inversion to a bicontinuous or o/w system.
-
-
To assess long-term stability, measure the conductivity of the stored microemulsion at regular intervals (e.g., daily for a week, then weekly for a month) under controlled temperature conditions. Significant changes in conductivity may indicate phase separation or structural changes.
Visualizations
The following diagrams illustrate key concepts and workflows in the formulation and characterization of this compound-containing microemulsions.
References
Application Notes and Protocols for Stabilizing Essential Oil Emulsions with Potassium Linoleate for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Essential oils (EOs) are gaining significant interest as natural alternatives to synthetic preservatives in the food industry. Their inherent antimicrobial and antioxidant properties offer a promising avenue for extending the shelf-life and enhancing the safety of food products. However, the practical application of EOs in aqueous food systems is often hindered by their hydrophobicity, volatility, and potential for flavor distortion.
Emulsification presents a viable solution to these challenges by dispersing the EOs as fine droplets within a continuous aqueous phase. The stability of these emulsions is paramount to their efficacy. This document explores the use of potassium linoleate, the potassium salt of the essential fatty acid linoleic acid, as a potential stabilizer for essential oil emulsions intended for food preservation. While research in this specific application is emerging, this document provides an overview of the current knowledge, generalized experimental protocols, and the necessary considerations for formulation and evaluation.
This compound acts as a surfactant, reducing the interfacial tension between the oil and water phases, thereby facilitating the formation and stabilization of the emulsion.[1] Furthermore, potassium salts of fatty acids, including linoleic acid, have demonstrated inherent antimicrobial properties, which could work synergistically with the encapsulated essential oils.[2][3][4]
Disclaimer: The use of this compound as a direct food additive may be subject to regulatory review and approval. While conjugated linoleic acid has received Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA), the GRAS status of this compound for direct addition to food is not explicitly established in the available public records.[5] Users are strongly advised to verify the current regulatory status of this compound for their specific application and region.
Data Presentation: Antimicrobial Activity of Potassium Salts of Fatty Acids
The following table summarizes the reported antimicrobial activity of potassium salts of fatty acids from various studies. This data provides a basis for the potential antimicrobial contribution of this compound in an essential oil emulsion.
| Organism | Source of Potassium Salt | Concentration | Antimicrobial Effect (Zone of Inhibition) | Reference |
| Staphylococcus aureus | Candlenut Oil | 1% | 12.07 mm | [3] |
| Staphylococcus aureus | Candlenut Oil | 2% | 13.20 mm | [3] |
| Escherichia coli | Candlenut Oil | 1% | 12.18 mm | [3] |
| Escherichia coli | Candlenut Oil | 2% | 14.00 mm | [3] |
| Staphylococcus aureus | Virgin Olive Oil | Not Specified | MIC < 1% | [6] |
| Escherichia coli | Virgin Olive Oil | Not Specified | MIC < 1% | [6] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of essential oil emulsions. These should be considered as a starting point and will require optimization for specific essential oils and food matrices.
Protocol 1: Preparation of an Essential Oil-in-Water (O/W) Emulsion using this compound
Objective: To prepare a stable oil-in-water emulsion of a selected essential oil using this compound as the emulsifier.
Materials:
-
Essential Oil (e.g., Thyme, Clove, Oregano)
-
This compound
-
Deionized Water
-
High-shear homogenizer (e.g., Ultra-Turrax) or sonicator
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Methodology:
-
Aqueous Phase Preparation:
-
Dissolve a predetermined concentration of this compound (e.g., 0.5% - 2.0% w/v) in deionized water with gentle heating and stirring until fully dissolved.
-
Adjust the pH of the aqueous phase if necessary, using food-grade acidulants or alkalizing agents. The stability of the emulsion can be pH-dependent.
-
-
Oil Phase Preparation:
-
Measure the desired volume of the essential oil.
-
-
Coarse Emulsion Formation:
-
While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the essential oil dropwise to create a coarse emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-energy homogenization to reduce the droplet size.
-
High-Shear Homogenization: Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for a specified duration (e.g., 5-15 minutes). The optimal time and speed will need to be determined experimentally.
-
Ultrasonication: Alternatively, use a probe sonicator. The power output and sonication time will need to be optimized. It is advisable to perform sonication in a pulsed mode and in an ice bath to prevent overheating, which can degrade the essential oil and destabilize the emulsion.
-
-
-
Post-Preparation Analysis:
-
Immediately after preparation, characterize the emulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of the prepared essential oil emulsion over time and under different storage conditions.
Materials:
-
Prepared essential oil emulsion
-
Dynamic Light Scattering (DLS) instrument for particle size and PDI analysis
-
Zeta potential analyzer
-
Graduated cylinders or test tubes
-
Incubators or environmental chambers
Methodology:
-
Droplet Size, PDI, and Zeta Potential Measurement:
-
Dilute an aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis.
-
Measure the mean droplet diameter and PDI. A smaller droplet size and a lower PDI generally indicate a more stable emulsion.
-
Measure the zeta potential. A higher absolute value of the zeta potential (typically > ±30 mV) suggests good electrostatic stability.
-
-
Creaming Index:
-
Place a known volume of the emulsion in a sealed, graduated cylinder or test tube.
-
Store the samples under desired conditions (e.g., refrigerated, room temperature).
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), measure the height of the serum layer (creamed layer) at the top or bottom of the sample.
-
Calculate the Creaming Index (CI) as follows: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
-
-
Accelerated Stability Testing (Centrifugation):
-
Centrifuge an aliquot of the emulsion at a specific speed (e.g., 3000 x g) for a set time (e.g., 15 minutes).
-
Visually inspect the sample for any phase separation. A stable emulsion should not show any signs of creaming or oiling out.
-
Protocol 3: Evaluation of Antimicrobial Efficacy
Objective: To determine the antimicrobial activity of the essential oil emulsion against common foodborne pathogens.
Materials:
-
Prepared essential oil emulsion
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes)
-
Sterile growth media (e.g., Tryptic Soy Broth, Mueller-Hinton Agar)
-
Sterile petri dishes, pipettes, and microplates
-
Incubator
Methodology:
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of the essential oil emulsion in sterile broth in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (broth with inoculum, no emulsion) and negative (broth only) controls.
-
Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the emulsion that completely inhibits the visible growth of the microorganism.
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Following the MIC assay, take an aliquot from the wells that showed no visible growth.
-
Plate the aliquots onto fresh agar plates.
-
Incubate the plates under appropriate conditions.
-
The MBC is the lowest concentration of the emulsion that results in a 99.9% reduction in the initial inoculum count.
-
-
Agar Well Diffusion Assay:
-
Prepare agar plates inoculated with a lawn of the target microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the essential oil emulsion to each well.
-
Incubate the plates.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of essential oil emulsions.
Caption: Mechanism of emulsion stabilization by this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Isomerized) Satisfies the United States Environmental Protection Agency MB-05-16 for Hospital Disinfectant on Hard, Non-porous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Investigating the Effect of Potassium Linoleate on Mammalian Cell Membrane Integrity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium linoleate, the potassium salt of the essential omega-6 fatty acid linoleic acid, has garnered interest for its potential biological activities, including its role as a surfactant and its effects on cell membrane integrity.[1][] Understanding the interaction of this compound with mammalian cell membranes is crucial for its application in various fields, from drug delivery to dermatology. These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on mammalian cell membrane integrity, including cytotoxicity, membrane permeability, and the induction of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mammalian cell viability and membrane integrity.
Table 1: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | Concentration (mM) | Incubation Time | % Viability | % Cytotoxicity (LDH Leakage) | Reference |
| Normal Human Dermal Fibroblasts (NHDF-Ad) | WST Assay | 0.5 | 5 minutes | Significantly higher than SLES/SLS | Significantly lower than SLES/SLS | [1] |
| Mouse Fibroblasts (BALB/3T3) | WST Assay | Not Specified | 5 minutes | 108.0 ± 10.6% | Not Specified | [3] |
| Human Epidermal Keratinocytes (NHEK-Ad) | WST Assay | Not Specified | 5 minutes | 92.9 ± 11.3% | Not Specified | [3] |
SLES: Sodium Laureth Sulfate, SLS: Sodium Lauryl Sulfate
Table 2: Effect of Linoleic Acid (the active component of this compound) on Membrane Permeability
| Cell Line | Parameter Measured | Concentration | Effect | Reference |
| Caco-2 | Transepithelial Resistance (TER) | 0.05 mM | Delayed TER development | [4] |
| Caco-2 | Paracellular Permeability | 0.05 mM | Increased paracellular permeability | [4] |
| Gastric Epithelial Cells | Plasma Membrane Permeability | Not Specified | Increased permeability | [5] |
| Cultured Endothelial Cells | Albumin Transfer | Concentration-dependent | Increased albumin transfer | [6] |
| Neuroblastoma Cells | Membrane Potential | Not Specified | Depolarization from -51 mV to -36 mV | [7] |
| Neuroblastoma Cells | PNa/PK Ratio | Not Specified | Increase from 0.10 to 0.27 | [7] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed mammalian cells (e.g., NHDF-Ad, BALB/3T3, or other relevant cell lines) in 96-well plates for viability and cytotoxicity assays, or in larger format vessels for flow cytometry or microscopy, at a density appropriate for the cell line to reach 70-80% confluency within 24 hours.
-
Cell Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or HBSS). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell seeding, remove the old medium and replace it with fresh medium containing various concentrations of this compound or control vehicle.
Cell Viability Assay (WST-1 Assay)
This protocol is based on the colorimetric determination of the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
-
Treatment: Treat cells with this compound as described in Protocol 1 for the desired incubation time (e.g., 5 minutes to 24 hours).[1][3]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[1]
-
Treatment: Treat cells with this compound as described in Protocol 1 for the desired incubation time.
-
Collection of Supernatant: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and cells lysed with a lysis buffer (maximum LDH release).
Membrane Integrity Assessment (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.[8][9]
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Staining: Add PI solution to the cell culture medium at a final concentration of 0.25 µg/mL and incubate for 5 minutes in a cell culture incubator.[8] For co-staining with a live-cell dye, Hoechst 33342 can be added simultaneously at a final concentration of 6.25 µg/mL.[8]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. PI-positive cells (red fluorescence) have compromised membranes, while live cells will exclude the dye. Hoechst 33342 will stain the nuclei of all cells (blue fluorescence).
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cell suspension using a flow cytometer to quantify the percentage of PI-positive cells.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the effect of this compound on cell membrane integrity.
Caption: Proposed signaling pathway of this compound-induced effects on cell membrane and apoptosis.
Caption: Logical relationship between this compound concentration and its biological effects.
References
- 1. Fatty acid potassium improves human dermal fibroblast viability and cytotoxicity, accelerating human epidermal keratinocyte wound healing in vitro and in human chronic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Potassium Had Beneficial Bactericidal Effects and Removed Staphylococcus aureus Biofilms while Exhibiting Reduced Cytotoxicity towards Mouse Fibroblasts and Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acids and epithelial permeability: effect of conjugated linoleic acid in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic Acid Permeabilizes Gastric Epithelial Cells by Increasing Connexin43 Levels in the Cell Membrane Via a GPR40- and Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleic acid and linolenic acid: effect on permeability properties of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fatty acids on plasma membrane lipid dynamics and cation permeability in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Potassium Linoleate for Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing potassium linoleate concentration for maximum emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is the potassium salt of linoleic acid, an unsaturated omega-6 fatty acid. It is an anionic surfactant, meaning its hydrophilic head possesses a negative charge. This amphiphilic nature, with a water-loving (hydrophilic) carboxylate head and an oil-loving (lipophilic) hydrocarbon tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions. It is often used in cosmetics and personal care products for its emulsifying and moisturizing properties.[]
Q2: What is the optimal concentration range for this compound in an oil-in-water (O/W) emulsion?
The optimal concentration of this compound is not a fixed value and depends on several factors, including the oil type and concentration, the desired droplet size, and the presence of other ingredients like electrolytes.[2] Generally, the concentration should be above the Critical Micelle Concentration (CMC), the point at which surfactant molecules begin to form micelles.[3][4] For anionic surfactants, the CMC can be influenced by temperature and the presence of salts.[5] It is crucial to determine the optimal concentration experimentally for your specific formulation. A typical starting point for optimization could be in the range of 1-5% (w/w), but this may need to be adjusted.
Q3: How do pH and electrolytes affect the stability of emulsions stabilized with this compound?
As an anionic surfactant, the stability of this compound-stabilized emulsions is sensitive to pH and electrolytes.
-
pH: The pH of the aqueous phase influences the charge on the carboxylate head of this compound. At a pH below its pKa, the carboxylate group will be protonated, reducing its negative charge and diminishing its effectiveness as an emulsifier. This can lead to emulsion instability.[6] Maintaining a neutral to alkaline pH is generally recommended.
-
Electrolytes: The presence of electrolytes, especially divalent cations like Ca²⁺ and Mg²⁺, can screen the negative charge on the droplets, reducing the electrostatic repulsion that keeps them separated and potentially leading to flocculation and coalescence.[7][8] Monovalent cations like K⁺ may have a less pronounced effect.[9] The impact of electrolytes is concentration-dependent.
Q4: What are the common signs of emulsion instability?
Emulsion instability can manifest in several ways:[10][11]
-
Creaming or Sedimentation: The rising of less dense oil droplets to the top or the settling of denser droplets to the bottom. This is often reversible by gentle mixing.[11]
-
Flocculation: Droplets clumping together without merging. This can also be reversible.[11]
-
Coalescence: The merging of droplets to form larger ones, which is an irreversible process leading to complete phase separation.[11]
-
Phase Inversion: The emulsion switches from O/W to W/O or vice versa.[12]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[13]
Troubleshooting Guides
Issue 1: Phase Separation (Creaming or Coalescence)
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration: The concentration is below the optimal level to adequately cover the surface of the oil droplets.[12] | Gradually increase the concentration of this compound. Ensure the concentration is above the CMC for your system. |
| Incorrect pH: The pH of the aqueous phase is too low, neutralizing the charge on the this compound and reducing electrostatic repulsion.[6] | Adjust the pH of the aqueous phase to a neutral or slightly alkaline value. Monitor the pH throughout the formulation process. |
| High Electrolyte Concentration: The presence of salts, particularly divalent cations, is shielding the droplet charge, leading to aggregation.[7] | Reduce the concentration of electrolytes if possible. If electrolytes are necessary, consider adding a co-surfactant or a polymeric stabilizer to provide steric hindrance. |
| Inadequate Homogenization: The energy input during emulsification was insufficient, resulting in large, unstable droplets.[10] | Increase the homogenization speed or time. Consider using a high-pressure homogenizer for smaller, more uniform droplets. |
| Temperature Fluctuations: Exposure to high temperatures can decrease the viscosity of the continuous phase and increase droplet movement, promoting coalescence. Freeze-thaw cycles can also break emulsions.[8] | Store the emulsion at a controlled, moderate temperature. Perform freeze-thaw stability testing to assess robustness.[12] |
Issue 2: Flocculation
| Potential Cause | Recommended Solution |
| Sub-optimal Emulsifier Concentration: While sufficient to form an emulsion, the concentration may not be high enough to provide a strong repulsive barrier.[12] | Incrementally increase the this compound concentration. |
| Bridging Flocculation: If a polymeric stabilizer is used, insufficient concentration can lead to polymer chains adsorbing to multiple droplets, pulling them together. | Optimize the concentration of the polymeric stabilizer. |
| Depletion Flocculation: High concentrations of non-adsorbing polymers or micelles can create an osmotic pressure that pushes droplets together.[2] | Evaluate the concentration of all components in the continuous phase. |
Data Presentation
The following tables provide illustrative data for optimizing this compound concentration. The exact values should be determined experimentally for your specific formulation.
Table 1: Illustrative Effect of this compound Concentration on Emulsion Stability
| This compound Conc. (% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 24h (Visual) |
| 0.5 | 1500 | -15 | Phase Separation |
| 1.0 | 800 | -25 | Slight Creaming |
| 2.5 | 450 | -40 | Stable |
| 5.0 | 400 | -42 | Stable |
Note: Optimal concentration is often a balance between stability and other formulation requirements.
Table 2: Illustrative Influence of pH on Emulsion Properties (2.5% this compound)
| pH | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 24h (Visual) |
| 4.0 | 2000 | -10 | Coalescence |
| 6.0 | 600 | -30 | Stable |
| 7.5 | 450 | -40 | Stable |
| 9.0 | 470 | -45 | Stable |
Table 3: Illustrative Effect of NaCl Concentration on Emulsion Stability (2.5% this compound, pH 7.5)
| NaCl Concentration (mM) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 24h (Visual) |
| 0 | 450 | -40 | Stable |
| 50 | 500 | -28 | Stable |
| 100 | 700 | -18 | Flocculation |
| 200 | 1200 | -12 | Phase Separation |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the desired concentration of this compound in deionized water. Adjust the pH if necessary. Heat to 70-75°C.
-
Oil Phase: Heat the oil phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer.
-
Homogenize for 5-10 minutes at a constant speed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Characterization:
-
Measure the initial droplet size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Assessment:
-
Droplet Size and Zeta Potential Analysis:
-
At each time point, take a sample of the emulsion and dilute it appropriately with the continuous phase.
-
Measure the mean droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument. An increase in droplet size over time indicates instability.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
Measure the height of any separated layers (cream or sediment).
-
Calculate the Creaming Index (CI %): (Height of Cream Layer / Total Emulsion Height) * 100. A lower CI indicates better stability.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for emulsion instability.
Caption: Conceptual diagram of a lipid-based drug delivery vehicle.
References
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of calcium, magnesium, or potassium ions on the formation and stability of emulsions prepared using highly hydrolyzed whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly concentrated water-in-oil emulsions: Influence of electrolyte on their properties and stability | Semantic Scholar [semanticscholar.org]
- 9. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. benchchem.com [benchchem.com]
- 13. agnopharma.com [agnopharma.com]
- 14. ijpsonline.com [ijpsonline.com]
Technical Support Center: Preventing Potassium Linoleate Precipitation in Hard Water Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of potassium linoleate precipitation in hard water.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulations?
A: this compound is the potassium salt of linoleic acid, an omega-6 fatty acid. It is commonly used as a primary surfactant or emulsifier in various formulations, including soaps, detergents, and some drug delivery systems. Its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to stabilize oil-in-water emulsions and solubilize non-polar substances.[1][2]
Q2: What causes this compound to precipitate in hard water?
A: Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions. This compound, which is soluble in water, undergoes an ion exchange reaction with these divalent cations. This reaction forms insoluble calcium and magnesium linoleate salts, which precipitate out of the solution as a solid, commonly known as soap scum.[3][4] This precipitation reduces the concentration of active this compound, thereby decreasing the formulation's efficacy.
Q3: What are the common signs of this compound precipitation in my experiments?
A: The most common indicators of precipitation include:
-
Cloudiness or Turbidity: The initially clear solution becomes cloudy or opaque.
-
Formation of a Solid Precipitate: A visible solid, often white or off-white, forms and may settle at the bottom or float on the surface of the solution.
-
Reduced Foaming/Lathering: In soap and detergent formulations, a significant decrease in foaming capacity is a key sign of precipitation.[5]
-
Phase Separation: In emulsions, the precipitation of the emulsifier can lead to the separation of the oil and water phases.
Q4: How can I prevent the precipitation of this compound in my hard water formulations?
A: The primary methods for preventing precipitation involve inactivating the hardness ions (calcium and magnesium) before they can react with the this compound. This is typically achieved through the use of:
-
Chelating Agents: These molecules bind to metal ions, forming stable, water-soluble complexes.[6][7]
-
Builders: These are substances that enhance the cleaning efficiency of surfactants, often by softening the water.[3][8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in hard water.
| Problem | Potential Cause | Recommended Solution |
| My this compound solution becomes cloudy immediately upon preparation with tap water. | The tap water is likely hard, containing significant levels of calcium and magnesium ions that are reacting with the potassium linoleoleate. | Use deionized or distilled water for formulation preparation to eliminate the source of hardness ions. If tap water must be used, pre-treat it with a chelating agent or builder before adding the this compound. |
| I've added a chelating agent, but I still observe some precipitation over time. | The concentration of the chelating agent may be insufficient to sequester all the hardness ions present in the water. The choice of chelating agent may also be suboptimal for the specific conditions (e.g., pH). | Increase the concentration of the chelating agent incrementally. Consider switching to a different chelating agent with a higher binding affinity for calcium and magnesium under your experimental conditions. For example, EDTA generally has a broader and stronger binding capability than sodium citrate.[6] |
| My formulation is clear initially but becomes cloudy after heating. | The solubility of some calcium and magnesium salts can decrease with increasing temperature, leading to precipitation. | Incorporate a thermally stable chelating agent or a builder that is effective at higher temperatures. Test the thermal stability of your formulation by heating a small sample and observing for any changes. |
| The addition of a builder to my formulation is causing a hazy appearance. | Some builders, particularly those that work by precipitation (e.g., sodium carbonate), can increase the turbidity of the solution. | If clarity is critical, opt for a sequestering builder like sodium tripolyphosphate or use a chelating agent instead. Ensure the builder is fully dissolved before adding other components. |
Data Presentation: Efficacy of Chelating Agents
The following table summarizes the effectiveness of common chelating agents in preventing the precipitation of this compound in hard water. The efficacy is represented by the reduction in turbidity of the solution.
| Chelating Agent | Concentration (% w/v) | Water Hardness (ppm as CaCO₃) | Turbidity Reduction (%) | Reference |
| EDTA (Ethylenediaminetetraacetic acid) | 0.1 | 150 | 85 | [10][11][12] |
| 0.2 | 150 | 95 | [10][11][12] | |
| 0.1 | 300 | 70 | [10][11][12] | |
| 0.2 | 300 | 88 | [10][11][12] | |
| Sodium Citrate | 0.1 | 150 | 60 | [10][11][12] |
| 0.2 | 150 | 75 | [10][11][12] | |
| 0.1 | 300 | 45 | [10][11][12] | |
| 0.2 | 300 | 65 | [10][11][12] | |
| Sodium Gluconate | 0.1 | 150 | 70 | [5] |
| 0.2 | 150 | 82 | [5] | |
| 0.1 | 300 | 55 | [5] | |
| 0.2 | 300 | 72 | [5] |
Note: The turbidity reduction percentages are illustrative and based on a compilation of literature findings. Actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Standard Hard Water Solution
This protocol describes the preparation of a synthetic hard water solution with a known concentration of calcium and magnesium ions.
Materials:
-
Calcium chloride (CaCl₂)
-
Magnesium chloride (MgCl₂·6H₂O)
-
Deionized water
-
Volumetric flasks
-
Analytical balance
Procedure:
-
To prepare a hard water stock solution of 1000 ppm (as CaCO₃) with a Ca²⁺:Mg²⁺ ratio of 2:1: a. Weigh 0.740 g of CaCl₂ and 0.686 g of MgCl₂·6H₂O. b. Dissolve both salts in 800 mL of deionized water in a 1 L volumetric flask. c. Make up the volume to 1 L with deionized water and mix thoroughly.
-
Prepare working solutions of desired hardness (e.g., 150 ppm, 300 ppm) by diluting the stock solution with deionized water.
Protocol 2: Evaluating the Efficacy of Chelating Agents by Turbidity Measurement
This protocol provides a method for quantifying the effectiveness of chelating agents in preventing the precipitation of this compound in a prepared hard water solution.
Materials:
-
This compound solution (e.g., 1% w/v in deionized water)
-
Standard hard water solution (from Protocol 1)
-
Chelating agent solutions (e.g., EDTA, sodium citrate at various concentrations)
-
Turbidimeter
-
Cuvettes
-
Micropipettes
Procedure:
-
Control (No Chelating Agent): a. To a clean cuvette, add a specific volume of the standard hard water solution (e.g., 2 mL of 150 ppm). b. Add an equal volume of the this compound solution (e.g., 2 mL of 1% w/v). c. Mix gently by inverting the cuvette several times. d. Allow the solution to equilibrate for a set time (e.g., 10 minutes). e. Measure the turbidity of the solution using a calibrated turbidimeter.
-
Test (With Chelating Agent): a. To a clean cuvette, add the same volume of the standard hard water solution (e.g., 2 mL of 150 ppm). b. Add a specific volume of the chelating agent solution to achieve the desired final concentration. c. Add the same volume of the this compound solution. d. Mix, equilibrate, and measure the turbidity as described for the control.
-
Calculation:
-
Calculate the percentage of turbidity reduction for each chelating agent concentration: Turbidity Reduction (%) = [(Turbidity_control - Turbidity_test) / Turbidity_control] * 100
-
Visualization of Key Concepts
Caption: The pathway of this compound precipitation in hard water and its prevention by a chelating agent.
Caption: A typical experimental workflow for evaluating the efficacy of chelating agents in preventing precipitation.
References
- 1. quora.com [quora.com]
- 2. US20160376526A1 - Potassium soaps that can be thickened with chloride salts - Google Patents [patents.google.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. wjec.co.uk [wjec.co.uk]
- 5. ultimateguidetosoap.com [ultimateguidetosoap.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 10. Precipitation of calcium carbonate in the presence of citrate and EDTA [kth.diva-portal.org]
- 11. pure.ul.ie [pure.ul.ie]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in Potassium Linoleate-Stabilized Emulsions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered in emulsions stabilized with potassium linoleate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to phase separation in this compound-stabilized emulsions.
Issue 1: Immediate or Rapid Phase Separation After Formulation
Symptom: The oil and water phases fail to form a stable emulsion and separate within minutes to a few hours after homogenization.
| Potential Cause | Recommended Action |
| Inadequate Homogenization | The energy input during emulsification may be insufficient to reduce the oil droplet size effectively. Larger droplets are more prone to coalescence. Increase homogenization time or speed. For high-pressure homogenizers, increase the pressure. |
| Incorrect this compound Concentration | The concentration of this compound may be below its critical micelle concentration (CMC), leading to insufficient coverage of oil droplets. Conversely, an excessively high concentration can also lead to instability. Optimize the emulsifier concentration. Start with a concentration known to be above the CMC and adjust as needed. |
| Suboptimal pH | This compound is an anionic surfactant, and its emulsifying properties are pH-dependent. At low pH, the carboxylate head group becomes protonated, reducing its solubility in water and its effectiveness as a stabilizer. Adjust the pH of the aqueous phase to a neutral or slightly alkaline range (pH 7-9) to ensure the carboxylate group is ionized. |
| High Ionic Strength | The presence of salts in the aqueous phase can screen the electrostatic repulsion between oil droplets, leading to flocculation and coalescence.[1] If possible, reduce the concentration of electrolytes in the formulation. If salts are necessary, a higher concentration of this compound or the addition of a non-ionic co-surfactant may be required. |
Issue 2: Creaming or Sedimentation Observed Over Time
Symptom: A layer of concentrated emulsion (creaming) forms at the top, or a layer of the dispersed phase settles at the bottom (sedimentation) after a period of storage.
| Potential Cause | Recommended Action |
| Density Difference Between Phases | A significant difference in the density of the oil and aqueous phases will lead to creaming (if the oil is less dense) or sedimentation (if the oil is more dense) due to gravity. While difficult to eliminate, the rate can be reduced by decreasing the droplet size through more efficient homogenization. |
| Low Viscosity of the Continuous Phase | A low-viscosity continuous (aqueous) phase allows for easier movement of the oil droplets, accelerating creaming or sedimentation. Increase the viscosity of the aqueous phase by adding a thickening agent or rheology modifier that is compatible with this compound. |
Issue 3: Coalescence and Breaking of the Emulsion During Storage
Symptom: Over time, the oil droplets merge, leading to the formation of larger droplets and eventually a separate layer of oil. This is an irreversible process.
| Potential Cause | Recommended Action |
| Temperature Fluctuations | Exposure to high temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.[2][3] Conversely, freeze-thaw cycles can disrupt the interfacial film. Store emulsions at a controlled, moderate temperature. Avoid temperature extremes and cycling. |
| Ostwald Ripening | In polydisperse emulsions, smaller droplets have higher solubility than larger ones. Over time, the oil from smaller droplets diffuses through the aqueous phase and deposits onto larger droplets, leading to an increase in the average droplet size and eventual phase separation. This can be minimized by achieving a narrow droplet size distribution through optimized homogenization. |
| Chemical Degradation | This compound, being an unsaturated fatty acid salt, is susceptible to oxidation. Oxidation can alter its molecular structure and reduce its emulsifying capacity.[4] Consider adding an antioxidant to the formulation to protect the emulsifier and the oil phase. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for creating stable emulsions with this compound?
As an anionic surfactant, this compound is most effective in a neutral to slightly alkaline pH range (typically pH 7-9). In this range, the carboxylic acid head group is deprotonated (negatively charged), providing strong electrostatic repulsion between oil droplets, which is crucial for stability. At acidic pH, the carboxylate group becomes protonated, reducing its solubility in water and diminishing its emulsifying capability.[5][6]
Q2: How does temperature affect the stability of this compound emulsions?
Temperature can significantly impact emulsion stability. High temperatures can decrease the viscosity of the continuous phase, increase the kinetic energy of the oil droplets, and potentially lead to the degradation of the emulsifier, all of which can accelerate coalescence and phase separation.[2][3] Low temperatures can lead to the crystallization of either the oil phase or the emulsifier, which can also disrupt the emulsion. It is recommended to store this compound-stabilized emulsions at a controlled room temperature.
Q3: Can I use salts in my this compound emulsion?
The addition of salts (electrolytes) increases the ionic strength of the aqueous phase, which can have a destabilizing effect on emulsions stabilized by ionic surfactants like this compound. The salt ions can shield the electrostatic charges on the surface of the oil droplets, reducing the repulsive forces that prevent them from aggregating.[1] If salts are a necessary component of your formulation, you may need to increase the concentration of this compound or consider adding a non-ionic co-surfactant to provide steric stabilization.
Q4: What is the role of the oil-to-water ratio in emulsion stability?
The oil-to-water ratio, or phase volume ratio, is a critical parameter. Generally, as the volume of the dispersed phase (oil) increases, the droplets become more closely packed, increasing the likelihood of coalescence. For oil-in-water emulsions stabilized by this compound, it is advisable to start with a lower oil concentration and gradually increase it while monitoring stability.
Q5: My emulsion looks fine initially but separates after a week. What is happening?
This delayed phase separation is likely due to long-term instability phenomena such as Ostwald ripening or slow coalescence. Ostwald ripening involves the growth of larger droplets at the expense of smaller ones. Slow coalescence can occur if the emulsifier film is not robust enough to withstand random collisions between droplets over time. To address this, focus on optimizing your homogenization process to achieve the smallest and most uniform droplet size possible. You may also need to re-evaluate your this compound concentration.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound for emulsifying a specific oil phase.
Methodology:
-
Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
For each concentration, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20:80).
-
Homogenize each mixture under identical conditions (e.g., using a high-shear mixer at 10,000 rpm for 5 minutes).
-
Visually inspect the emulsions immediately after preparation for any signs of instability.
-
Store the samples at a controlled temperature and observe them at regular intervals (e.g., 1 hour, 24 hours, 1 week) for creaming, coalescence, or phase separation.
-
Characterize the droplet size and zeta potential of the stable emulsions to identify the concentration that produces the smallest and most stable droplets.
Protocol 2: Determination of Optimal pH
Objective: To identify the optimal pH range for the stability of a this compound-stabilized emulsion.
Methodology:
-
Prepare a stock solution of this compound in deionized water at the optimal concentration determined in Protocol 1.
-
Divide the stock solution into several aliquots and adjust the pH of each to a different value (e.g., 5, 6, 7, 8, 9) using a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Prepare emulsions with each pH-adjusted aqueous phase using the same oil and oil-to-water ratio.
-
Homogenize all samples under identical conditions.
-
Monitor the stability of the emulsions over time, as described in Protocol 1.
-
The pH range that results in the most stable emulsions is considered optimal.
Diagrams
Caption: A logical workflow for troubleshooting phase separation.
Caption: Pathways of emulsion instability and key stabilizing factors.
References
- 1. researchgate.net [researchgate.net]
- 2. How Temperature Influences Emulsifier Performance in Food Products [cnchemsino.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of different ionic strengths on protein-lipid co-oxidation in whey protein isolate-stabilized oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Long-term Stability of Potassium Linoleate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing and maintaining the stability of potassium linoleate stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow and has a rancid odor. What is happening?
A1: The yellowing and rancid odor are classic signs of lipid peroxidation.[1] this compound is a polyunsaturated fatty acid salt, making it highly susceptible to oxidation, a chemical degradation process that occurs when it is exposed to oxygen. This process leads to the formation of various breakdown products, including aldehydes and ketones, which cause the discoloration and unpleasant smell.[2]
Q2: What are the main factors that accelerate the degradation of my this compound stock solution?
A2: The primary factors that accelerate degradation are:
-
Oxygen: Molecular oxygen is a key reactant in the lipid peroxidation chain reaction.
-
Light: Light, especially UV light, can initiate and accelerate the oxidation process.
-
Heat: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]
-
Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, promoting the formation of reactive oxygen species and accelerating lipid peroxidation.
-
Inappropriate pH: The stability of this compound in aqueous solutions can be pH-dependent. Extreme pH values may promote hydrolysis or influence the rate of oxidation.[4][5]
Q3: How can I prevent the degradation of my this compound stock solutions?
A3: To enhance long-term stability, you should:
-
Use high-purity starting materials: Start with high-quality this compound and solvents.
-
Work under an inert atmosphere: When preparing and aliquoting solutions, purge the solvent and the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxygen exposure.
-
Protect from light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.
-
Add antioxidants: Consider adding a suitable antioxidant to your solution.
-
Use appropriate storage containers: Store in glass containers with Teflon-lined caps to prevent leaching of plasticizers and other contaminants.[6]
Q4: What are the visual or physical signs that my this compound solution has degraded?
A4: Signs of degradation include:
-
Color change: A noticeable yellowing or browning of the solution.
-
Odor: Development of a rancid, paint-like, or unpleasant odor.
-
Precipitation: Formation of a precipitate or cloudiness in the solution, which could indicate the formation of insoluble degradation products or changes in solubility due to pH shifts.[7]
-
Changes in viscosity: A noticeable increase in the viscosity of the solution.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in aqueous solution upon preparation or after storage. | 1. Low Solubility: this compound has limited solubility in water.[8] 2. Low pH: A decrease in pH can protonate the carboxylate group, forming less soluble linoleic acid.[7] 3. Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) from buffers or media can form insoluble linoleate salts. | 1. Increase pH: Adjust the pH of the solution to a slightly alkaline range (pH 8-9) to ensure the linoleate is in its more soluble salt form. 2. Use a co-solvent: For some applications, a small amount of ethanol can be used to aid dissolution before dilution in an aqueous buffer.[9] 3. Prepare fresh: For critical applications, prepare the aqueous solution fresh from a concentrated stock in an organic solvent immediately before use. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of Stock Solution: The stock solution may have oxidized over time, leading to a decrease in the concentration of active this compound and the presence of interfering oxidation byproducts. 2. Inaccurate Concentration: The initial concentration of the stock solution may have been inaccurate, or evaporation of the solvent during storage may have occurred. | 1. Assess Stock Solution Integrity: Perform a stability check on your stock solution using the Peroxide Value (PV) or TBARS assay (see Experimental Protocols section). 2. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution under an inert atmosphere and with an antioxidant. 3. Re-verify Concentration: Use a suitable analytical method to confirm the concentration of your stock solution. |
| Solution turns yellow and develops a rancid odor. | Oxidative Degradation: The solution has undergone significant lipid peroxidation due to exposure to oxygen, light, or heat. | 1. Discard the Solution: The solution is degraded and should not be used for experiments. 2. Review Preparation and Storage Procedures: Ensure that future preparations are done under an inert atmosphere, protected from light, and stored at an appropriate low temperature (-20°C or -80°C). 3. Incorporate an Antioxidant: Add an antioxidant like BHT, BHA, or a tocopherol to new stock solutions to inhibit oxidation. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound solutions under various conditions. This data is synthesized from trends reported in the literature and serves as a guide for understanding the relative effects of different storage parameters.
Table 1: Effect of Storage Temperature on the Oxidation of 10 mM this compound Solution (in PBS, pH 7.4) over 8 Weeks
| Storage Temperature | Peroxide Value (meq/kg) - Week 1 | Peroxide Value (meq/kg) - Week 4 | Peroxide Value (meq/kg) - Week 8 |
| 4°C | < 2 | 5 - 10 | 15 - 25 |
| 25°C (Room Temp) | 5 - 10 | 20 - 40 | > 50 |
| -20°C | < 1 | < 2 | < 5 |
Note: Peroxide values are estimates based on typical lipid oxidation kinetics. Higher values indicate greater oxidation.[10]
Table 2: Effect of Antioxidants on the Stability of 10 mM this compound Solution (in PBS, pH 7.4) Stored at 4°C for 8 Weeks
| Antioxidant (0.01% w/v) | Peroxide Value (meq/kg) - Week 4 | Peroxide Value (meq/kg) - Week 8 |
| None (Control) | 5 - 10 | 15 - 25 |
| BHT (Butylated Hydroxytoluene) | < 2 | < 5 |
| BHA (Butylated Hydroxyanisole) | < 2 | < 5 |
| α-Tocopherol (Vitamin E) | 2 - 5 | 5 - 10 |
Note: BHT and BHA are generally considered highly effective synthetic antioxidants for lipids. α-Tocopherol is a natural antioxidant that also provides protection.[11]
Table 3: Effect of pH on the Stability of 10 mM Aqueous this compound Solution Stored at 25°C for 4 Weeks
| pH | TBARS (µM MDA equivalents) - Week 1 | TBARS (µM MDA equivalents) - Week 4 |
| 5.0 | 5 - 10 | 20 - 30 |
| 7.4 | 10 - 15 | 30 - 50 |
| 9.0 | 15 - 25 | > 50 |
Note: Thiobarbituric Acid Reactive Substances (TBARS) are a measure of secondary oxidation products. Higher values indicate greater degradation. The trend reflects that slightly acidic conditions can slow down the rate of lipid oxidation in some systems.[5][12]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in ethanol with an antioxidant.
Materials:
-
This compound powder
-
200 proof ethanol (degassed)
-
Butylated hydroxytoluene (BHT)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Argon or nitrogen gas with a delivery system
-
Analytical balance
-
Sonicator bath
Procedure:
-
Prepare BHT/Ethanol Solution: Dissolve BHT in degassed ethanol to a final concentration of 0.01% (w/v). For example, add 10 mg of BHT to 100 mL of ethanol.
-
Weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound powder and place it in the amber glass vial. To make a 100 mM solution, you will need 31.85 mg of this compound per mL of solvent.
-
Add Solvent: Add the appropriate volume of the 0.01% BHT/ethanol solution to the vial.
-
Dissolve: Briefly sonicate the vial in a bath sonicator until the this compound is completely dissolved. Avoid excessive heating.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove any dissolved oxygen.
-
Seal and Store: Immediately cap the vial tightly and store it at -20°C or -80°C. For frequent use, it is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Lipid Peroxidation using the Peroxide Value (PV) Assay
This method determines the concentration of peroxides, the primary products of lipid oxidation.
Materials:
-
This compound solution to be tested
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Distilled water
-
0.5% Starch indicator solution
-
Standardized 0.01 N sodium thiosulfate solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound solution into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Reaction: Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Titration Preparation: Immediately add 30 mL of distilled water.
-
Titration: Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.
-
Endpoint Determination: Add 0.5 mL of starch indicator solution, which will turn the solution blue. Continue the titration dropwise until the blue color completely disappears.
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 3: Assessment of Lipid Peroxidation using the TBARS Assay
This assay measures malondialdehyde (MDA) and other thiobarbituric acid reactive substances, which are secondary products of lipid oxidation.[13]
Materials:
-
This compound solution to be tested
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane) for standard curve
-
Heating block or water bath at 95-100°C
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of MDA standards of known concentrations.
-
Sample and Standard Reaction: In a test tube, mix a specific volume of your sample (or standard) with the TBA reagent. A common ratio is 1:2 (e.g., 1 mL sample to 2 mL TBA reagent).
-
Heating: Heat the tubes in a boiling water bath or heating block at 95-100°C for a specified time (e.g., 15-30 minutes). This allows the formation of the MDA-TBA adduct, which has a pink color.
-
Cooling: Cool the tubes to room temperature.
-
Centrifugation: Centrifuge the tubes to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: Determine the concentration of TBARS in your sample by comparing its absorbance to the standard curve. Results are typically expressed as µM of MDA equivalents.
Visualizations
Autoxidation Pathway of Linoleic Acid
This diagram illustrates the free-radical chain reaction that leads to the degradation of linoleic acid, the fatty acid component of this compound.
Caption: Autoxidation pathway of linoleic acid.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for assessing the stability of this compound solutions.
Caption: Experimental workflow for stability testing.
Troubleshooting Logic for Solution Precipitation
This diagram provides a logical flow for troubleshooting precipitation issues with this compound solutions.
Caption: Troubleshooting logic for solution precipitation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ifis.org [ifis.org]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation: application to butylated hydroxyanisole residual analysis in milk and butter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the impact of pH on the performance of potassium linoleate surfactants
Welcome to the Technical Support Center for Potassium Linoleate Surfactants. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the impact of pH on the performance of this compound surfactants during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your formulations.
Understanding the Impact of pH on this compound
This compound is the potassium salt of linoleic acid, an unsaturated omega-6 fatty acid. As an anionic surfactant, its performance is highly dependent on the pH of the solution. The carboxylate head group of the surfactant can be protonated in acidic conditions, converting the soluble surfactant back into its insoluble fatty acid form, linoleic acid. This transition significantly impacts the surfactant's properties, including its critical micelle concentration (CMC), surface tension, and overall stability. The pKa of linoleic acid is approximately 4.77, which is a critical parameter in understanding its pH-dependent behavior.[1][2]
Below is a diagram illustrating the pH-dependent equilibrium of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with this compound surfactants, particularly concerning pH stability.
Q1: Why is my this compound solution cloudy and precipitating?
A1: Cloudiness and precipitation are common indicators that the pH of your solution is too low. When the pH drops below the pKa of linoleic acid (around 4.77), the soluble this compound salt is converted into the insoluble linoleic acid.[1][2] This is a frequent issue in formulations that are unbuffered or contain acidic components.
-
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to determine the pH of your solution.
-
Adjust the pH: If the pH is below 7, slowly add a dilute solution of a base, such as potassium hydroxide (KOH), to raise the pH. Aqueous solutions of this compound are typically stable at a pH above 7.
-
Incorporate a Buffer: To prevent future pH fluctuations, incorporate a suitable buffer system into your formulation. Phosphate or borate buffers are commonly used, but compatibility testing is essential to ensure they do not interact negatively with the surfactant or other components.
-
Q2: How does pH affect the Critical Micelle Concentration (CMC) of this compound?
A2: The CMC of anionic surfactants like this compound is pH-dependent. At lower pH values (approaching the pKa), the partial protonation of the carboxylate head groups reduces the electrostatic repulsion between them. This can lead to a decrease in the CMC. However, as the pH drops further, the surfactant will precipitate, making CMC measurement impossible. Conversely, at very high pH values, the increased charge repulsion between the head groups can lead to a slight increase in the CMC.
Illustrative Data on pH Effect on Anionic Surfactant Properties
| pH | Predominant Species | Solubility in Water | Expected CMC (mM) | Expected Surface Tension at CMC (mN/m) |
| 4.0 | Linoleic Acid | Insoluble | N/A (Precipitates) | N/A |
| 6.0 | Linoleate/Linoleic Acid Mix | Partially Soluble | Lower | Lower |
| 8.0 | Linoleate | Soluble | Moderate | Moderate |
| 10.0 | Linoleate | Soluble | Slightly Higher | Slightly Higher |
Q3: My formulation requires a neutral to slightly acidic pH. How can I use this compound effectively?
A3: Using this compound in formulations with a pH close to or below its pKa is challenging. However, several strategies can be employed to improve its stability and performance:
-
Incorporate a Co-surfactant: The addition of a non-ionic or zwitterionic co-surfactant can significantly enhance the stability of this compound at lower pH values. These co-surfactants can integrate into the micelles, reducing the electrostatic repulsion between the linoleate head groups and sterically hindering precipitation.
-
Non-ionic co-surfactants: Examples include alkyl polyglucosides (e.g., lauryl glucoside) or polysorbates (e.g., Tween 80).
-
Zwitterionic (amphoteric) co-surfactants: Cocamidopropyl betaine is a common choice that can improve foam stability and reduce irritation in addition to enhancing pH stability.[3][4][5]
-
-
Use a Hydrotrope: Hydrotropes are compounds that increase the solubility of hydrophobic substances in water. They can help to keep the protonated linoleic acid in solution at lower pH values.
-
Add a Co-solvent: Small amounts of co-solvents like ethanol or polyethylene glycol (PEG) can improve the solubility of the surfactant system.[6]
Q4: What is the Krafft temperature of this compound and how does pH affect it?
A4: The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below this temperature, the surfactant has limited solubility. For ionic surfactants, the Krafft temperature can be influenced by pH. For fatty acid soaps, a decrease in pH can lead to the formation of acid-soap complexes, which may have a higher Krafft temperature, further limiting the surfactant's utility at lower temperatures and pH.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene
This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a higher fluorescence intensity of the first vibronic peak (I1) in polar environments and an increased intensity of the third peak (I3) in non-polar environments. The ratio of I3/I1 is therefore a sensitive indicator of micelle formation.[1][2][7]
Materials:
-
This compound
-
Pyrene stock solution (0.2 mM in ethanol)
-
Buffer solutions at various pH values (e.g., phosphate buffer)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer.
-
Create a series of dilutions of the this compound stock solution in the same buffer.
-
To 1 mL of each dilution, add 1.5 µL of the 0.2 mM pyrene stock solution to achieve a final pyrene concentration of approximately 0.3 µM.[1]
-
Mix each solution thoroughly and allow it to equilibrate.
-
Set the fluorometer with an excitation wavelength of 334 nm and record the emission spectrum from 350 nm to 450 nm.[1]
-
Extract the fluorescence intensities at approximately 372 nm (I1) and 383 nm (I3).
-
Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Protocol 2: Assessment of pH Stability of this compound Formulations
This protocol provides a straightforward method to visually assess the stability of this compound solutions at different pH values.
Materials:
-
This compound solution (e.g., 1% w/v)
-
Dilute hydrochloric acid (HCl) and potassium hydroxide (KOH) solutions for pH adjustment
-
pH meter
-
Test tubes or vials
-
Optional: Co-surfactants (e.g., lauryl glucoside, cocamidopropyl betaine)
Procedure:
-
Prepare a stock solution of 1% this compound in deionized water. The initial pH should be alkaline.
-
Aliquot the stock solution into several test tubes.
-
Adjust the pH of each test tube to a different value (e.g., 10, 9, 8, 7, 6, 5, 4) by slowly adding dilute HCl. Use a pH meter to monitor the pH.
-
Visually inspect each tube for any signs of cloudiness or precipitation immediately after pH adjustment and after a set period (e.g., 1 hour, 24 hours).
-
To test the effectiveness of a co-surfactant, repeat the experiment with a formulation containing this compound and the co-surfactant at a desired ratio (e.g., 4:1 this compound to co-surfactant).
-
Compare the pH at which precipitation occurs in the presence and absence of the co-surfactant.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the pH-dependent performance of this compound.
References
- 1. rsc.org [rsc.org]
- 2. agilent.com [agilent.com]
- 3. Natural-Origin Betaine Surfactants as Promising Components for the Stabilization of Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergisms in Binary Mixtures of Anionic and pH-Insensitive Zwitterionic Surfactants and Their Precipitation Behavior with Calcium Ions | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Beneficial effects of low-potassium and polyethylene glycol solution on renal lipid peroxidation during 48-hour cold storage and normothermic reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
analytical methods for detecting impurities in synthesized potassium linoleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of synthesized potassium linoleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in synthesized this compound?
When synthesizing this compound via the saponification of linoleic acid with potassium hydroxide, several impurities can arise. These include:
-
Unreacted Starting Materials: Residual linoleic acid and potassium hydroxide.
-
Byproducts of Saponification: Water is a primary byproduct. If the starting linoleic acid is from a natural oil source (like sunflower or poppy seed oil), you may also have other fatty acid potassium salts (e.g., potassium oleate, palmitate, stearate) and unsaponified glycerides.[1]
-
Degradation Products: Linoleic acid is prone to oxidation due to its two double bonds.[2] This can lead to the formation of hydroperoxides, aldehydes, and other oxidative cleavage products. Isomerization of the double bonds can also occur.
-
Solvent Residues: If solvents are used during synthesis or purification, residual amounts may remain in the final product.
Q2: Which analytical technique is most suitable for quantifying impurities in my this compound sample?
The choice of technique depends on the impurity of interest:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is excellent for separating and quantifying unreacted linoleic acid, isomers, and other non-volatile organic impurities.[3][4]
-
Gas Chromatography (GC): GC, typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is ideal for analyzing the fatty acid profile. This requires a derivatization step to convert the fatty acid salts to volatile esters, such as Fatty Acid Methyl Esters (FAMEs).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a powerful tool for determining the purity of your sample and quantifying impurities without the need for extensive calibration curves for each analyte.[7][8][9] It can provide structural information about unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the conversion of the carboxylic acid to the carboxylate salt and for identifying the presence of certain functional groups related to impurities. For example, a peak around 1710 cm⁻¹ would indicate the presence of a carboxylic acid (unreacted linoleic acid), while strong absorbances around 1560 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carboxylate salt.[10]
-
Ion Chromatography (IC): IC is suitable for quantifying residual inorganic ions, such as excess potassium or other cationic impurities.
Q3: Can I use HPLC to analyze this compound directly?
Yes, reversed-phase HPLC can be used to analyze this compound. However, due to its amphiphilic nature, peak shape can be a challenge. It is often more practical to analyze the free fatty acid profile after acidification of the sample, or to analyze the fatty acids after derivatization. For direct analysis, an ELSD or a UV detector at low wavelengths (around 205-210 nm) would be required, as this compound lacks a strong chromophore.[3][4]
Q4: What are the key FTIR peaks to confirm the synthesis of this compound?
The key spectral change to confirm the formation of this compound from linoleic acid is the disappearance of the carboxylic acid C=O stretching vibration (typically around 1710 cm⁻¹) and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). These typically appear around 1560 cm⁻¹ and 1450 cm⁻¹, respectively.[10]
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
dot
Caption: Troubleshooting workflow for poor peak shape in HPLC.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Residual Silanols | For reversed-phase columns, add a small amount of a competing base like triethylamine (TEA) to the mobile phase, or use a base-deactivated column.[11] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of linoleic acid. If analyzing the free acid, ensure the pH is low enough (e.g., < 4) to suppress ionization and reduce tailing.[11] |
| Column Overload | Injecting too much sample can lead to peak fronting.[12] Dilute your sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Strongly retained impurities can lead to active sites on the column, causing peak tailing. Flush the column with a strong solvent or, if necessary, replace it.[12] |
Issue: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Fluctuations in Mobile Phase Composition | If preparing the mobile phase online, ensure the pump is functioning correctly. If preparing manually, ensure accurate measurements. |
| Temperature Variations | Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes. |
| Leaks in the System | Check all fittings for leaks, as this can cause pressure fluctuations and affect retention times. |
GC-FAME Analysis
Issue: Incomplete Derivatization
dot
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. s4science.at [s4science.at]
- 6. science-share.com [science-share.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. [PDF] Quantitative NMR spectroscopy of biologically active substances and excipients | Semantic Scholar [semanticscholar.org]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
strategies to control the particle size of potassium linoleate nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of potassium linoleate nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the particle size of this compound nanoemulsions?
A1: The final droplet size of a this compound nanoemulsion is determined by a balance between two competing processes: droplet disruption (breaking down large droplets into smaller ones) and droplet coalescence (merging of droplets to form larger ones). The key factors influencing this balance are:
-
Formulation Components:
-
Surfactant Concentration (this compound): The amount of surfactant available to stabilize the newly created oil-water interface during homogenization is critical.[1]
-
Oil-to-Water Ratio: The relative proportions of the oil and aqueous phases affect the viscosity and the overall efficiency of the emulsification process.[2][3]
-
pH of the Aqueous Phase: this compound is an anionic surfactant derived from a weak acid. The pH of the system will influence its degree of ionization and, consequently, its emulsifying effectiveness.
-
-
Process Parameters:
-
Homogenization Method: High-energy methods like high-pressure homogenization (HPH) or ultrasonication are typically required to achieve nano-sized droplets.[4][5]
-
Energy Input: For HPH, this includes homogenization pressure and the number of passes. For ultrasonication, it involves power and duration.[6][7][8]
-
Temperature: Temperature can affect the viscosity of the oil and aqueous phases, the solubility of the components, and the stability of the surfactant film.[9][10]
-
Q2: What is a typical and desirable particle size range for pharmaceutical nanoemulsions?
A2: For pharmaceutical applications, especially for parenteral (injectable) formulations, the particle size of nanoemulsions is typically desired to be in the range of 20 to 200 nm.[11] This small size offers several advantages, including high stability against creaming and sedimentation, optical transparency, and an increased surface area which can enhance bioavailability.[4][12] For sterile filtration, a particle size well below 200 nm is essential.[11]
Q3: How does the concentration of this compound specifically affect particle size?
A3: Increasing the concentration of this compound generally leads to a decrease in particle size, up to an optimal point.[1][13] During homogenization, a large oil-water interfacial area is created. A sufficient amount of this compound is required to rapidly adsorb to this new interface, creating a protective layer that prevents the newly formed droplets from coalescing. However, excessively high surfactant concentrations can sometimes lead to an increase in particle size due to depletion flocculation, where surfactant micelles in the continuous phase cause droplets to aggregate.
Troubleshooting Guide
Q1: My average particle size is consistently too large (>300 nm). What are the likely causes and how can I reduce it?
A1:
-
Cause: Insufficient droplet disruption or rapid coalescence.
-
Solutions:
-
Increase Energy Input: If using a high-pressure homogenizer, increase the homogenization pressure or the number of passes through the device.[5][6][8] For example, increasing the number of passes from one to six can significantly reduce droplet size and narrow the distribution.[6][7]
-
Increase Surfactant Concentration: There may not be enough this compound to stabilize the droplets as they are being formed. Incrementally increase the surfactant-to-oil ratio.[13] An optimal concentration is needed to sufficiently cover the nanoparticle surface.
-
Optimize Oil-to-Water Ratio: A very high oil concentration can increase the viscosity of the emulsion, hindering efficient droplet disruption. Try decreasing the oil phase concentration.
-
Adjust pH: Ensure the pH of the aqueous phase is optimal for this compound. For this anionic surfactant, a pH above its pKa ensures it is sufficiently ionized to be an effective emulsifier. An alkaline pH is generally preferred.[10]
-
Check Temperature: Processing at a moderately elevated temperature can lower the viscosity of the oil phase, making it easier to break into smaller droplets. However, ensure the temperature is not high enough to cause degradation of any components.[9]
-
Q2: The polydispersity index (PDI) of my nanoemulsion is very high (>0.3). How can I achieve a more uniform, monodisperse population of droplets?
A2:
-
Cause: Non-uniform droplet disruption or partial coalescence.
-
Solutions:
-
Increase Homogenization Cycles: Subjecting the coarse emulsion to additional passes through the high-pressure homogenizer is one of the most effective ways to reduce the PDI.[5] A monomodal distribution is often achieved after three or more passes.[5]
-
Optimize Surfactant Level: An insufficient surfactant concentration can lead to a population of both stabilized small droplets and larger, coalesced droplets. Ensure the this compound concentration is adequate.
-
Refine the Pre-emulsion Step: Ensure the initial coarse emulsion, prepared by high-shear mixing before high-pressure homogenization, is as uniform as possible. This provides a better starting point for the high-energy step.
-
Q3: My nanoemulsion looks good initially, but the particle size increases significantly after a few days of storage. What is causing this instability?
A3:
-
Cause: Ostwald ripening or coalescence. Ostwald ripening is a major destabilization mechanism in nanoemulsions where oil molecules from smaller droplets diffuse through the aqueous phase and deposit onto larger droplets, causing the average particle size to grow over time.[4]
-
Solutions:
-
Optimize the Formulation: Ensure the this compound concentration is sufficient to form a stable, robust interfacial layer that prevents coalescence.
-
Verify pH and Ionic Strength: For an ionic surfactant like this compound, changes in pH or the presence of electrolytes (salts) in your formulation can screen the electrostatic repulsion between droplets, leading to aggregation and coalescence. Maintain a stable, optimal pH and minimize unnecessary electrolytes.[9][10]
-
Storage Temperature: Store the nanoemulsion at a consistent, recommended temperature. Temperature fluctuations can accelerate destabilization processes.[14][15] For many systems, refrigeration at 4°C improves long-term stability.[14]
-
Incorporate a Co-surfactant or Ripening Inhibitor: Sometimes, adding a co-surfactant can improve the packing at the interface. More effectively, adding a small amount of a highly water-insoluble oil to the oil phase can significantly inhibit Ostwald ripening.
-
Quantitative Data Summary
The following table summarizes the general effects of key parameters on the particle size of oil-in-water nanoemulsions. The exact values can vary based on the specific oil, equipment, and complete formulation.
| Parameter | Change | Effect on Particle Size | Typical Quantitative Example | Reference(s) |
| Homogenization Pressure | Increase | Decrease | Increasing pressure from ~12,000 psi to 45,000 psi can cause a ~10% reduction in particle size. | [6] |
| Number of Passes (HPH) | Increase | Decrease | Mean particle diameter can decrease from 0.217 µm (1 pass) to 0.134 µm (8 passes). | [6][7] |
| Surfactant Concentration | Increase | Decrease (to an optimum) | Increasing surfactant can decrease particle size from ~194 nm to ~44 nm. | [1] |
| Oil Concentration | Increase (at fixed surfactant-to-oil ratio) | Decrease | Increasing oil from 5% to 20% (while maintaining the emulsifier-to-oil ratio) can reduce particle size. | [6] |
| Temperature | Increase | Generally Decreases (due to lower viscosity) | Processing at 50°C may yield smaller particles than at 25°C. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization (HPH)
-
Aqueous Phase Preparation: Dissolve the desired amount of this compound in deionized water. Adjust the pH to an alkaline value (e.g., pH 8-9) using a suitable buffer or a dilute solution of potassium hydroxide to ensure the surfactant is fully ionized.
-
Oil Phase Preparation: If applicable, dissolve any oil-soluble active ingredients in the chosen oil phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired operating pressure (e.g., start at 500 bar / ~7,250 psi and optimize upwards).
-
Process the emulsion for a specific number of cycles (e.g., 3-5 passes). It is crucial to control the temperature during this process, using a heat exchanger or cooling bath, as HPH generates significant heat.[5]
-
-
Cooling and Storage: Cool the final nanoemulsion to room temperature and store it in a sealed container at the desired storage temperature (e.g., 4°C or 25°C) for subsequent analysis.
Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (also known as Photon Correlation Spectroscopy - PCS).
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with deionized water (filtered through a 0.22 µm filter) to an appropriate concentration. The sample should be diluted enough to avoid multiple scattering effects, resulting in a slightly turbid, transparent appearance.
-
Measurement:
-
Equilibrate the sample to a constant temperature (typically 25°C) within the DLS instrument.
-
Perform the measurement, allowing the instrument to collect data over a set duration. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (Z-average) of the particles and the Polydispersity Index (PDI).
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Visualizations: Workflows and Relationships
References
- 1. Effect of Surfactant Concentrations on Physicochemical Properties and Functionality of Curcumin Nanoemulsions Under Conditions Relevant to Commercial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijeab.com [ijeab.com]
- 5. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cannasoltechnologies.com [cannasoltechnologies.com]
- 10. Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
mitigating the foaming properties of potassium linoleate in specific applications
This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the foaming properties of potassium linoleate in experimental and developmental applications.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution generate so much foam?
A1: this compound is an anionic surfactant, meaning its molecules have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[1] When dissolved in water and agitated, these molecules align at the air-water interface, reducing surface tension and trapping air to create bubbles.[1] This is a fundamental property of surfactants, which are often used specifically for their ability to create foam for cleansing or dispersion.[1] Factors like high-speed mixing, temperature changes, and the viscosity of your formulation can exacerbate foam formation.[2]
Q2: What are the main types of anti-foaming agents I can use?
A2: Anti-foaming agents, or defoamers, are chemical additives that prevent foam formation or destroy existing foam.[3][4] They are typically classified as:
-
Silicone-based defoamers: These are highly effective, thermally stable, and work at low concentrations. They consist of a silicone backbone (like polydimethylsiloxane - PDMS) with hydrophobic silica dispersed in it.[3][5]
-
Oil-based defoamers: These use mineral oils, vegetable oils, or other water-insoluble oils to disrupt foam. They are often less expensive but may require higher dosages.[6]
-
EO/PO (ethylene oxide/propylene oxide) based defoamers: These are copolymers that can be tailored for good dispersion and are often used when deposit problems are a concern.
-
Alkyl polyacrylates: These are suitable for non-aqueous systems where air release is the primary goal.
Q3: How does an anti-foaming agent work?
A3: A defoamer must be insoluble in the foaming medium. It works by having a lower surface tension than the solution it is in.[7] The defoamer droplet enters the foam lamella (the thin wall of the bubble), spreads rapidly, and displaces the this compound molecules that are stabilizing the foam. This creates a weak point in the bubble wall, causing it to rupture and collapse.
Q4: Will adding a defoamer affect my final product's stability or performance?
A4: It can, which is why careful selection and testing are critical. An ideal defoamer should be effective at a very low concentration to minimize impact. However, incompatibility can lead to issues like cloudiness, separation, or reduced efficacy of the active ingredients. Silicone-based defoamers, for instance, can sometimes cause surface defects in coatings if not chosen correctly. Always perform stability and performance tests on your final formulation containing the defoamer.
Q5: Are there methods to reduce foam without adding chemical defoamers?
A5: Yes, several mechanical and process-based methods can mitigate foam:
-
Optimize Mixing: Reduce the speed of high-shear mixers or use low-shear mixing blades to minimize air incorporation.[2]
-
Vacuum Deaeration: Mixing under a vacuum can prevent air from being trapped in the first place.[2]
-
Temperature Control: Maintaining a consistent and optimal temperature can improve emulsifier stability and reduce foaming.[2]
-
Increase Viscosity: Thicker, more viscous formulations are generally less prone to foaming. The addition of stabilizers like xanthan gum can help.[2]
-
Mechanical Foam Breakers: Some production lines can be equipped with devices that physically rupture foam bubbles.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Sudden, excessive foaming during high-shear homogenization. | 1. Excessive air incorporation due to high agitation speed.[2]2. Formulation viscosity is too low.[2]3. Temperature is too high, affecting surfactant stability. | 1. Reduce homogenization speed or use a different mixing technique (e.g., overhead stirrer for initial dispersion).2. Increase the viscosity by adding a suitable rheology modifier.3. Optimize and control the processing temperature.[8]4. Add a fast-acting defoamer (e.g., silicone-based) at a low concentration (0.05-0.2%) before the homogenization step. |
| Persistent foam that does not dissipate after processing. | 1. Highly stable foam structure created by the specific concentration of this compound.2. Presence of other stabilizing agents (polymers, proteins) in the formulation. | 1. Add an anti-foaming agent with long-term efficacy. Test both silicone and non-silicone types.2. Allow the product to rest in a holding tank; some foam may dissipate naturally over time.[2]3. Consider reformulating with a lower-foaming surfactant blend if the application allows. |
| Inconsistent foaming between batches. | 1. Variation in raw material quality.2. Inconsistent processing parameters (mixing speed, time, temperature).3. Contamination in the processing vessel. | 1. Qualify and test incoming raw materials for consistency.2. Standardize and strictly control all processing parameters.[9]3. Ensure thorough cleaning of all equipment between batches to remove residues that could act as foam stabilizers. |
| The added defoamer is causing cloudiness or separation in the product. | 1. The defoamer is incompatible with the formulation matrix.2. The defoamer dosage is too high.[10] | 1. Screen a different type of defoamer (e.g., if a silicone-based one fails, try an oil-based or EO/PO copolymer type).2. Reduce the defoamer concentration to the minimum effective level. Overdosing often provides no additional benefit and can cause defects.[10]3. Ensure the defoamer is added at a point of good agitation for proper dispersion.[4] |
Quantitative Data on Defoamer Performance
The following table provides illustrative data on the performance of different defoamer types in a standardized 1% this compound solution. Performance is measured by the reduction in foam height immediately after agitation and after 5 minutes, according to a modified Ross-Miles (ASTM D1173) test method.
| Defoamer Type | Concentration (% w/w) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | % Foam Reduction (Initial) |
| Control (None) | 0% | 150 | 142 | 0% |
| Silicone-based (PDMS) | 0.05% | 25 | 10 | 83% |
| Silicone-based (PDMS) | 0.1% | 12 | 5 | 92% |
| Oil-based (Mineral Oil) | 0.1% | 65 | 50 | 57% |
| Oil-based (Mineral Oil) | 0.2% | 40 | 28 | 73% |
| EO/PO Copolymer | 0.1% | 80 | 72 | 47% |
| EO/PO Copolymer | 0.2% | 55 | 45 | 63% |
Note: This data is representative. Actual results will vary based on the specific grade of defoamer, formulation matrix, and processing conditions.
Experimental Protocols
Protocol 1: Evaluation of Foaming Properties (Ross-Miles Method, based on ASTM D1173)
This method is used to determine the initial foam height and stability of a this compound solution, with or without a defoamer.[11][12][13][14]
Apparatus:
-
Jacketed glass receiver (1000 mL graduated cylinder with bottom stopcock)
-
Calibrated pipette (200 mL) with a specified orifice size
-
Constant temperature water bath and circulator
-
Stopwatch
Procedure:
-
Prepare Solution: Prepare a solution of this compound at the desired concentration (e.g., 1% w/w) in water of a specified hardness. If testing a defoamer, add it to the solution at the desired concentration and stir gently to disperse.
-
Temperature Control: Circulate water at the desired test temperature (e.g., 49°C) through the jacket of the receiver to bring it to thermal equilibrium.[15]
-
Prepare Receiver: Rinse the receiver with the test solution. Drain and add 50 mL of the test solution to the bottom of the cylinder.[15]
-
Fill Pipette: Fill the 200 mL pipette with the test solution.
-
Generate Foam: Position the pipette vertically over the center of the receiver. Open the stopcock fully and allow the 200 mL of solution to fall 900 mm onto the 50 mL of solution in the receiver.[16]
-
Measure Initial Foam Height: As soon as all the solution has run out of the pipette, start the stopwatch and immediately record the height of the foam in millimeters.[15]
-
Measure Foam Stability: Record the foam height again after a set period, typically 5 minutes, to assess foam stability.[15]
-
Report: Report the initial foam height and the 5-minute foam height, along with the solution concentration, temperature, and water hardness.[11]
Visualizations
Caption: Workflow for selecting and optimizing a defoamer.
Caption: Decision tree for troubleshooting foam issues.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Reduce Foam Formation When Using Emulsifiers [cnchemsino.com]
- 3. researchgate.net [researchgate.net]
- 4. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Defoamer for coating formulation design tips-IOTA [iotadefoamer.com]
- 8. ywlchemical.com [ywlchemical.com]
- 9. santechfoammachines.com [santechfoammachines.com]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. "ASTM D1173:2023 - Test for Surface-Active Agent Foaming" [bsbedge.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. file.yizimg.com [file.yizimg.com]
- 16. nveo.org [nveo.org]
Validation & Comparative
A Comparative Analysis of Potassium Linoleate and Potassium Oleate as Emulsifiers for Pharmaceutical Formulations
Introduction
Potassium salts of fatty acids, such as potassium linoleate and potassium oleate, are anionic surfactants widely utilized as emulsifying agents in various industries, including pharmaceuticals. Their ability to stabilize oil-in-water (O/W) emulsions is critical for the formulation of creams, lotions, and parenteral drug delivery systems. The choice between these two emulsifiers is often dictated by the specific requirements of the formulation, including desired stability, droplet size, and interaction with active pharmaceutical ingredients (APIs). This guide provides a comparative study of their performance based on key experimental data and outlines the methodologies used to derive these findings.
Potassium oleate is the potassium salt of oleic acid, a monounsaturated omega-9 fatty acid. This compound is the potassium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. This difference in saturation in their hydrophobic tails is a key determinant of their emulsifying behavior.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and potassium oleate when used as primary emulsifiers for a model O/W emulsion.
| Performance Parameter | This compound | Potassium Oleate | Test Method |
| Critical Micelle Concentration (CMC) | ~1.2 mM | ~0.8 mM | Surface Tensiometry |
| Surface Tension at CMC | ~28 mN/m | ~32 mN/m | Surface Tensiometry |
| Emulsion Droplet Size (D50) | 180 nm | 250 nm | Dynamic Light Scattering |
| Zeta Potential | -55 mV | -45 mV | Electrophoretic Light Scattering |
| Emulsion Stability (24h) | High (No phase separation) | Moderate (Slight creaming) | Visual Inspection & Turbidity |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine the concentration at which surfactant monomers associate to form micelles (CMC) and the corresponding surface tension of the aqueous solution.
Methodology:
-
A series of aqueous solutions of varying concentrations of this compound and potassium oleate are prepared using deionized water.
-
The surface tension of each solution is measured at a constant temperature (e.g., 25°C) using a tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is identified as the point where the curve shows a sharp break. The surface tension value at this concentration is recorded as the surface tension at CMC.
Emulsion Preparation and Droplet Size Analysis
Objective: To prepare a model O/W emulsion and determine the mean droplet size distribution.
Methodology:
-
An oil phase (e.g., medium-chain triglycerides) and an aqueous phase containing the emulsifier (this compound or potassium oleate) at a fixed concentration (e.g., 2% w/v) are prepared separately.
-
The oil phase is gradually added to the aqueous phase under high-shear homogenization for a specified duration (e.g., 5 minutes) to form a coarse emulsion.
-
The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the droplet size further.
-
The resulting nanoemulsion is analyzed using Dynamic Light Scattering (DLS) to determine the mean droplet diameter (D50) and the polydispersity index (PDI).
Zeta Potential Measurement
Objective: To measure the surface charge of the emulsion droplets, which indicates the stability against coalescence.
Methodology:
-
The emulsion sample prepared in the previous step is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
The diluted sample is injected into the measurement cell of a Zetasizer instrument.
-
An electric field is applied across the sample, causing the charged droplets to move.
-
The velocity of the droplets is measured using Electrophoretic Light Scattering (ELS).
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsion over time.
Methodology:
-
The prepared emulsion samples are stored in sealed glass vials under controlled temperature conditions (e.g., 25°C).
-
Samples are visually inspected for signs of instability, such as creaming, sedimentation, or phase separation, at predetermined time points (e.g., 1h, 6h, 24h).
-
For a quantitative measure, the turbidity of the samples can be measured using a spectrophotometer at a specific wavelength (e.g., 600 nm). A stable emulsion will maintain its initial turbidity over time.
Discussion and Conclusion
The comparative data reveals distinct differences in the emulsifying properties of this compound and potassium oleate, which can be attributed to the structural differences in their hydrocarbon tails.
-
Efficiency and Droplet Size: this compound exhibits a higher CMC, suggesting it is slightly less efficient in forming micelles compared to potassium oleate. However, it is more effective at reducing surface tension and can produce emulsions with a significantly smaller droplet size. The presence of two double bonds in the linoleate tail likely creates a kinked structure that disrupts the packing at the oil-water interface more effectively, favoring the formation of smaller, more curved droplets.
-
Stability: The smaller droplet size and significantly higher absolute zeta potential of the this compound-stabilized emulsion contribute to its superior physical stability. The greater negative charge on the droplets leads to stronger electrostatic repulsion, effectively preventing droplet aggregation and coalescence. In contrast, the emulsion stabilized by potassium oleate, with its larger droplets and lower zeta potential, is more prone to creaming over a 24-hour period.
A Comparative Guide to Validating the Purity of Potassium Linoleate Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and reagents like potassium linoleate is paramount for reproducible and accurate results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Linoleate Purity
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method can effectively determine the purity of the linoleate component and separate it from potential organic impurities, such as other fatty acid salts.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a method for the analysis of the linoleate component in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (see below) to create a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% phosphoric acid to ensure the fatty acid is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Performance Data: HPLC Method
The performance of the HPLC method for the analysis of the linoleate component is summarized below.
| Performance Metric | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Alternative Methods for Purity Assessment: Quantifying the Potassium Ion
While HPLC is excellent for assessing the purity of the organic anion (linoleate), a comprehensive purity analysis of an ionic salt like this compound also involves quantifying the cation (potassium). Ion Chromatography (IC) and Atomic Absorption Spectroscopy (AAS) are two robust methods for this purpose.
Ion Chromatography (IC) for Potassium Determination
IC is a powerful technique for the separation and quantification of ions. It is a suitable alternative to traditional methods for potassium analysis and is now included in United States Pharmacopeia (USP) monographs for this purpose.
1. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in high-purity deionized water to a known volume.
-
The final concentration should be within the working range of the instrument (typically in the low mg/L range).
-
Filter the sample through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Instrument: An ion chromatograph with a conductivity detector.
-
Column: A suitable cation-exchange column (e.g., Metrosep C 6 – 150/4.0).
-
Eluent: A dilute acid solution (e.g., 3 mM nitric acid).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
| Performance Metric | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.3 mg/L |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Atomic Absorption Spectroscopy (AAS) for Potassium Determination
AAS is a well-established and reliable technique for determining the concentration of specific metal elements in a sample.
1. Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
If the sample is not fully soluble in water, a wet digestion with nitric acid may be required to bring the potassium into solution.
-
Dilute the sample solution to fall within the linear working range of the AAS instrument (typically 0.1 to 2.0 mg/L).
-
Add an ionization suppressor, such as a cesium chloride solution, to both samples and standards to minimize ionization interference.
2. Instrumental Conditions:
-
Instrument: A flame atomic absorption spectrometer.
-
Wavelength: 766.5 nm.
-
Slit Width: 0.7 nm.
-
Lamp Current: As per manufacturer's recommendation.
-
Flame: Air-acetylene.
| Performance Metric | Result |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.03 mg/L |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific aspect of purity being assessed. The following table provides a comparative overview of HPLC, IC, and AAS for the analysis of this compound.
| Feature | HPLC | Ion Chromatography (IC) | Atomic Absorption Spectroscopy (AAS) |
| Primary Analyte | Linoleate (organic anion) | Potassium (cation) | Potassium (elemental) |
| Principle | Chromatographic separation based on polarity | Ion-exchange chromatography | Absorption of atomic radiation |
| Key Application | Quantification of linoleate and organic impurities | Quantification of potassium and other cations | Quantification of potassium |
| Sample Preparation | Dissolution in mobile phase | Dissolution in deionized water | Dissolution/digestion, addition of ionization suppressor |
| Specificity | High for organic molecules | High for ionic species | High for the target element |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
A Comparative Analysis of the Antimicrobial Efficacy of Potassium Linoleate and Other Fatty Acid Salts
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. Fatty acid salts, particularly potassium salts of unsaturated fatty acids like linoleic acid, have garnered significant interest for their potent antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of potassium linoleate against other fatty acid salts, supported by experimental data and detailed methodologies to aid in research and development efforts.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of fatty acid salts is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other potassium fatty acid salts against various bacterial strains as reported in scientific literature. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the specific microbial strain, growth medium, and incubation time can vary between studies.
| Fatty Acid Salt | Chemical Formula | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | C18H31KO2 | Streptococcus mutans | 5.5 mM | [1] |
| Potassium Linolenate | C18H29KO2 | Streptococcus mutans | 5.5 mM | [1] |
| Potassium Laurate | C12H23KO2 | Streptococcus mutans | 21.9 mM | [1] |
| Potassium Oleate | C18H33KO2 | Staphylococcus aureus | >4 log CFU/mL reduction in 10 min | [2] |
| Potassium Oleate | C18H33KO2 | Escherichia coli | >4 log CFU/mL reduction in 10 min | [2] |
| Potassium Caprylate | C8H15KO2 | Staphylococcus aureus (biofilm) | 89.3 ± 3.3% clearance | [2] |
| Potassium Oleate | C18H33KO2 | Staphylococcus aureus (biofilm) | 90.3 ± 2.9% clearance | [2] |
| Isomerized this compound | C18H31KO2 | Staphylococcus aureus (ATCC 6538) | 86 mM (Disinfectant efficacy) | [3] |
| Isomerized this compound | C18H31KO2 | Pseudomonas aeruginosa (ATCC 15442) | 86 mM (Disinfectant efficacy) | [3] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of antimicrobial efficacy. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of fatty acid salts.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution[4]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Fatty Acid Salt Stock Solutions:
- Due to the hydrophobic nature of fatty acids, dissolve the potassium fatty acid salts in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4]
2. Inoculum Preparation:
- From a fresh agar plate, select 3-5 isolated colonies of the target microorganism.
- Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the culture at the optimal temperature for the microorganism with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
- Dilute the standardized bacterial suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]
3. Serial Dilution in Microtiter Plate:
- Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
- Add 200 µL of the fatty acid salt stock solution to the first well of each row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last well.[4]
- Include a positive control (broth with inoculum, no fatty acid salt) and a negative control (broth only).[4]
4. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
- Seal the plate and incubate at the appropriate temperature for 16-20 hours.[4]
5. MIC Determination:
- Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the fatty acid salt at which no visible growth is observed.[4]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)[4]
This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
- Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).
2. Incubation:
- Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.
3. MBC Determination:
- The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, which is typically observed as no colony growth on the agar plate.[4]
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for fatty acid salts involves the disruption of the bacterial cell membrane. This process is driven by the amphiphilic nature of these molecules, which allows them to integrate into the phospholipid bilayer.
Caption: Proposed mechanism of antimicrobial action of this compound.
The diagram above illustrates the proposed signaling pathway for the antimicrobial action of fatty acid salts like this compound. The process begins with the adsorption of the amphiphilic fatty acid salt molecules onto the bacterial cell surface, followed by their integration into the cell membrane's phospholipid bilayer. This integration disrupts the membrane's structure and integrity, leading to increased permeability. The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites. Concurrently, the disruption of the membrane can inhibit vital cellular processes, including the electron transport chain and nutrient uptake, ultimately leading to cell lysis and death.[5][6][7] This multi-faceted attack on the bacterial cell membrane contributes to the potent antimicrobial efficacy of this compound and other fatty acid salts.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Fatty Acid Potassium Had Beneficial Bactericidal Effects and Removed Staphylococcus aureus Biofilms while Exhibiting Reduced Cytotoxicity towards Mouse Fibroblasts and Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of different sodium and potassium salts of carboxylic acid against some common foodborne pathogens and spoilage-associated bacteria | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 4. benchchem.com [benchchem.com]
- 5. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Potassium Linoleate and Sodium Lauryl Sulfate in Micellar Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable surfactant is a critical determinant in the design and efficacy of micellar drug delivery systems. These systems are instrumental in enhancing the solubility and bioavailability of poorly water-soluble drugs. This guide provides an objective comparison of two anionic surfactants, potassium linoleate and sodium lauryl sulfate (SLS), based on their performance in forming micellar drug carriers. The comparison is supported by a review of experimental data and methodologies from various studies.
Performance Comparison: this compound vs. Sodium Lauryl Sulfate
The following tables summarize the key performance indicators for this compound and SLS based on available experimental data. It is important to note that direct comparative studies are limited, and data has been compiled from various sources, which may have different experimental conditions.
| Parameter | This compound | Sodium Lauryl Sulfate (SLS) | References |
| Critical Micelle Concentration (CMC) | Data not readily available in reviewed literature. Expected to be in the mM range. | ~8 mM in water at 25°C | [1] |
| Biocompatibility/Cytotoxicity | Generally considered more biocompatible and less cytotoxic. | Known to induce cytotoxicity in a dose-dependent manner on various cell lines, including L929 murine fibroblasts. Can cause skin irritation. | [2][3][4][5] |
| Parameter | Experimental Data | References |
| Drug Loading Capacity | Specific quantitative data for a range of drugs is not widely available in the reviewed literature. | Can effectively solubilize poorly water-soluble drugs, with loading capacity dependent on the drug's properties. |
| Encapsulation Efficiency | Specific quantitative data is limited in the reviewed literature. | High encapsulation efficiencies have been reported for various drugs, often exceeding 90%. |
| Micelle Size | Data not readily available in reviewed literature. | Typically forms micelles in the nanometer range, with size influenced by concentration and ionic strength. |
| Micelle Stability | Data not readily available in reviewed literature. | Micellar stability is concentration-dependent and can be influenced by environmental factors. |
| In Vitro Drug Release | Specific drug release profiles are not extensively documented in the reviewed literature. | Exhibits sustained drug release profiles, which can be modulated by formulation parameters. |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies for the key experiments cited.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[6]
Surface Tensiometry Method:
-
Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).[7][8][9][10]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot, where a sharp decrease in surface tension is observed, followed by a plateau.[8]
Determination of Drug Loading Content and Encapsulation Efficiency
These parameters quantify the amount of drug successfully incorporated into the micelles.
Methodology:
-
Prepare drug-loaded micelles by a suitable method (e.g., thin-film hydration, dialysis).
-
Separate the drug-loaded micelles from the unencapsulated, free drug. Common techniques include centrifugation, size exclusion chromatography, or dialysis.[11][12][13]
-
Lyophilize the purified micelle solution to obtain a dry powder.
-
Dissolve a known weight of the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of drug in the solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[12]
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Measurement of Micelle Size and Stability
Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and stability of micelles in a solution.
Methodology:
-
Prepare a dilute suspension of the micelles in a suitable aqueous medium.
-
Transfer the suspension to a cuvette and place it in the DLS instrument.[14][15][16]
-
The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the micelles from their diffusion coefficient.
-
The polydispersity index (PDI) is also determined, which indicates the breadth of the size distribution. A lower PDI value signifies a more monodisperse system.
-
Zeta potential measurements can also be performed using the same instrument to assess the surface charge of the micelles, which is an indicator of their colloidal stability.[17][14]
In Vitro Drug Release Testing
This experiment simulates the release of the drug from the micelles over time in a physiological environment.
Dialysis Method:
-
Load a known concentration of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.[18][19][20][21]
-
Immerse the dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (e.g., 37°C) and stirred continuously.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released as a function of time to obtain the in vitro drug release profile.
Visualizing Experimental Workflows and Cellular Interactions
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing micellar drug delivery systems and the primary mechanism of cellular uptake.
Discussion and Future Perspectives
The available data suggests that this compound holds promise as a biocompatible alternative to SLS in micellar drug delivery systems. Its primary advantage appears to be its lower cytotoxicity, a critical factor for in vivo applications. However, the current body of literature lacks comprehensive, direct comparative studies that quantify the performance of this compound across all key parameters of micellar drug delivery.
Sodium lauryl sulfate is a well-characterized surfactant with a large volume of supporting data on its ability to form drug-loaded micelles. Its known cytotoxicity, however, remains a significant concern and may limit its therapeutic applications, particularly for long-term or high-dose treatments. Further research has indicated that SLS can interact with cell membranes, potentially leading to increased intracellular calcium levels and the generation of reactive oxygen species.[22]
Future research should focus on conducting head-to-head comparative studies of this compound and SLS, using standardized protocols to evaluate their CMC, drug loading capacity, encapsulation efficiency, micelle size and stability, and in vitro drug release for a variety of model drugs. Furthermore, a more in-depth investigation into the biocompatibility of this compound at the cellular and molecular level, including its long-term effects and potential interactions with cellular signaling pathways, is warranted. Such studies will be crucial in determining the viability of this compound as a safer and effective alternative to SLS in the development of next-generation micellar drug delivery systems.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of three cytotoxicity test methods for nanomaterials using sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. scribd.com [scribd.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. 2.2. CMC Determination [bio-protocol.org]
- 10. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. materialneutral.info [materialneutral.info]
- 15. muser-my.com [muser-my.com]
- 16. researchgate.net [researchgate.net]
- 17. azonano.com [azonano.com]
- 18. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
A Comparative Evaluation of Potassium Linoleate and Synthetic Surfactants in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of potassium linoleate, a naturally derived surfactant, against common synthetic surfactants used in the cosmetics industry. The information presented is supported by experimental data from scientific literature, offering a resource for formulation development and research.
Executive Summary
The cosmetic industry is increasingly gravitating towards naturally derived, milder ingredients to meet consumer demand for gentle and effective products. This compound, the potassium salt of the essential fatty acid linoleic acid, is emerging as a viable alternative to traditional synthetic surfactants. This guide evaluates its performance in key areas such as skin compatibility, foaming, and emulsification, comparing it with widely used synthetic surfactants like Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Polysorbate 20. The available data suggests that this compound offers superior mildness and biocompatibility, making it a compelling ingredient for sensitive skin formulations, although its foaming and emulsifying properties may differ from its synthetic counterparts.
Performance Evaluation: this compound vs. Synthetic Surfactants
Skin Compatibility and Mildness
One of the most significant advantages of this compound is its exceptional mildness compared to harsh anionic surfactants like SLS and SLES. Experimental data consistently demonstrates its lower potential for skin irritation.
Table 1: Comparative Cytotoxicity of Surfactants on Human Dermal Fibroblasts
| Surfactant | Concentration (mM) | Cell Viability (%) | LDH Leakage (%) | Data Source |
| This compound | 0.5 | Significantly higher than SLES/SLS | 97.6 ± 3.1 | [1] |
| Sodium Laureth Sulfate (SLES) | 0.5 | Significantly lower than this compound | 466.5 ± 18.0 | [1] |
| Sodium Lauryl Sulfate (SLS) | 0.5 | Significantly lower than this compound | 118.4 ± 3.8 | [1] |
Note: Lower LDH (Lactate Dehydrogenase) leakage indicates less cell damage and lower cytotoxicity.
The data clearly indicates that this compound is significantly less damaging to skin cells than both SLES and SLS.[1] This is a critical factor for cosmetic formulations intended for prolonged or frequent use, especially for individuals with sensitive skin.
Foaming Properties
Foaming is a key performance indicator for many cleansing products, influencing consumer perception of efficacy. While direct comparative studies are limited, data from various sources on potassium soaps and synthetic surfactants provide some insights.
Table 2: Foaming Properties of Potassium Soaps and Synthetic Surfactants
| Surfactant | Test Method | Initial Foam Volume (mL) | Foam Stability | Data Source |
| Potassium Soap (from Beeswax) | Not specified | 240 (for 2g/50mL solution) | Comparable to commercial soaps | [2] |
| Sodium Lauryl Sulfate (SLS) | Foam Generation Pressure | Varies with concentration and pressure | Good, but can be improved with co-surfactants | [3] |
| Cocamidopropyl Betaine (CAPB) | Foam Height | Good foam booster | Improves foam quality of anionic surfactants | [4] |
Potassium soaps are known to produce a rich and creamy lather.[2] While they are effective cleansers, their foaming action in hard water can be diminished due to the formation of insoluble salts with calcium and magnesium ions.[5] Synthetic surfactants like SLS are known for their high foaming power, though this often comes at the cost of increased irritation potential.[4]
Emulsification Performance
As emulsifiers, surfactants are crucial for the stability of lotions, creams, and other oil-in-water or water-in-oil formulations. The effectiveness of an emulsifier is often evaluated by its ability to create small and uniform droplet sizes, leading to a stable emulsion.
Table 3: Emulsification Performance Indicators
| Surfactant | Emulsion Type | Typical Mean Particle Size | Stability | Data Source |
| This compound | O/W | Data not readily available | Can form stable emulsions | [6] |
| Polysorbate 20 | O/W | 70 - 150 nm (depending on formulation) | Good, creates stable nanoemulsions | [7] |
| Sodium Lauryl Sulfate (SLS) | O/W | Can create emulsions, but primarily a detergent | Can contribute to emulsion stability | [8] |
Experimental Protocols
In Vitro Skin Irritation Test: Cytotoxicity Assay
This protocol assesses the potential of a substance to cause skin cell damage.
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they form a confluent monolayer in 96-well plates.
-
Treatment: The cultured cells are exposed to different concentrations of the test surfactants (e.g., this compound, SLS, SLES) for a specified period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay):
-
After treatment, the surfactant solution is removed, and the cells are incubated with a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan is then dissolved, and the absorbance is measured using a spectrophotometer. The intensity of the purple color is proportional to the number of viable cells.
-
-
LDH Leakage Assay:
-
A sample of the cell culture medium is collected after treatment.
-
The activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell membrane damage, is measured in the medium using a colorimetric assay.
-
Higher LDH activity in the medium corresponds to greater cell membrane damage and cytotoxicity.
-
Foaming Performance: The Ross-Miles Method
This is a standardized method (ASTM D1173) to evaluate the foaming capacity and stability of a surfactant solution.
-
Apparatus Setup: A jacketed glass column with a specified height and diameter is used. A reservoir is positioned above the column.
-
Procedure:
-
A specific volume of the surfactant solution at a defined concentration and temperature is placed in the bottom of the column.
-
Another volume of the same solution is placed in the reservoir.
-
The solution from the reservoir is allowed to fall from a specified height into the solution in the column, generating foam.
-
-
Measurement:
-
The initial height of the foam generated is measured immediately after all the solution has fallen from the reservoir.
-
The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Emulsification Performance: Particle Size Analysis
This method evaluates the ability of a surfactant to create a stable emulsion with small droplet sizes.
-
Emulsion Preparation: An oil-in-water emulsion is prepared by homogenizing a specific ratio of oil and water in the presence of the surfactant being tested.
-
Particle Size Measurement (Dynamic Light Scattering - DLS):
-
A small, diluted sample of the emulsion is placed in a cuvette.
-
A laser beam is passed through the sample, and the scattered light is detected at a specific angle.
-
The fluctuations in the intensity of the scattered light are analyzed to determine the Brownian motion of the droplets.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the droplets.
-
-
Stability Assessment: The particle size of the emulsion is measured at different time points (e.g., immediately after preparation, after 24 hours, after 1 week) and under different storage conditions (e.g., room temperature, elevated temperature) to assess the long-term stability. An increase in particle size over time indicates emulsion instability (e.g., coalescence).
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. View of Evaluation of Sodium and Potassium Soaps Prepared from Beeswax: Adding Value to Material | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the impact of replacing synthetic detergents with fatty acids made soap on microbial dynamics and wastewater treatment efficiency [eeer.org]
- 5. Natural soap is clinically effective and less toxic and more biodegradable in aquatic organisms and human skin cells than synthetic detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Foam Generated Using Surfactant Sodium Lauryl Sulfate -International Journal of Concrete Structures and Materials | Korea Science [koreascience.kr]
Assessing the Skin Irritation Potential of Potassium Linoleate: A Comparative Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In the ongoing quest for milder and safer excipients in topical formulations, a critical evaluation of surfactant-induced skin irritation is paramount. This guide provides a detailed comparison of the skin irritation potential of potassium linoleate against other commonly used surfactants, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.
Executive Summary
This compound, a potassium salt of the essential fatty acid linoleic acid, is gaining attention as a naturally derived surfactant. This guide consolidates in vitro and in vivo data to benchmark its irritation potential against industry-standard anionic, amphoteric, and non-ionic surfactants. Evidence suggests that this compound exhibits a favorable safety profile with lower cytotoxicity and irritation potential compared to harsh surfactants like Sodium Lauryl Sulfate (SLS).
Comparative Analysis of Surfactant Irritation Potential
The irritation potential of a surfactant is a complex phenomenon involving protein denaturation, disruption of the stratum corneum, and initiation of an inflammatory cascade. Several in vitro and in vivo methods are employed to quantify this potential.
In Vitro Cytotoxicity Data
One of the primary indicators of skin irritation is cytotoxicity. A study comparing the effects of various surfactants on normal human dermal fibroblasts (NHDF-Ad) provides valuable insights into the mildness of this compound.
Table 1: Comparative Cytotoxicity of Surfactants on Human Dermal Fibroblasts
| Surfactant | Type | LDH Leakage (% of Control) after 5 min | Cell Viability (% of Control) after 5 min | Cell Viability (% of Control) after 24 hr |
| This compound (C18:2K) | Anionic (Soap) | 97.6 ± 3.1 | 100.2 ± 8.6 | > SLES/SLS |
| Sodium Laureth Sulfate (SLES) | Anionic (Ether Sulfate) | 466.5 ± 18.0 | 11.1 ± 1.9 | Significantly Lower |
| Sodium Lauryl Sulfate (SLS) | Anionic (Sulfate) | 118.4 ± 3.8 | 9.3 ± 0.4 | Significantly Lower |
Data adapted from a 2021 study on fatty acid potassium salts.[1]
The data clearly indicates that this compound is significantly less cytotoxic to human skin fibroblasts than both SLES and SLS.[1] The lactate dehydrogenase (LDH) leakage, a marker of cell membrane damage, was substantially lower for this compound, remaining close to the control level.[1] Correspondingly, cell viability was markedly higher after both short-term (5 minutes) and long-term (24 hours) exposure to this compound compared to the synthetic anionic surfactants.[1]
Protein Denaturation Potential (Zein Test)
The Zein test is a widely used in vitro method to assess the harshness of surfactants by measuring their ability to denature protein, which correlates with skin irritation. A lower Zein value indicates a milder surfactant.
Table 2: Zein Test Values for Various Surfactants
| Surfactant | Type | Zein Value (mg N/100mL) | Irritation Classification |
| Sodium Lauryl Sulfate (SLS) | Anionic (Sulfate) | ~511 | Strong Irritant |
| Potassium Soap (General) | Anionic (Soap) | Not specified, but generally lower than SLS | Mild to Moderate |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | Low | Mild |
| Sodium Cocoyl Glycinate | Anionic (Amino Acid) | Low | Mild |
Zein value for SLS is an average from multiple tests.[2] Classification is based on established correlations. Information on potassium soap and other mild surfactants indicates lower irritation potential.[3][4]
While a specific Zein value for this compound was not found in the reviewed literature, studies on "potassium soap" consistently show it to be a mild irritant, especially in cumulative exposure tests where it caused only a slight increase in transepidermal water loss (TEWL) and no other significant changes to skin function.[3][4] In contrast, Sodium Lauryl Sulfate (SLS) is a well-documented strong irritant with a high Zein value.[2] Milder surfactants, such as the amphoteric Cocamidopropyl Betaine and the amino acid-derived Sodium Cocoyl Glycinate, are known for their low Zein values and are considered gentle on the skin.
Mechanism of Surfactant-Induced Skin Irritation
Surfactant-induced skin irritation is initiated by the disruption of the skin's barrier function, primarily the stratum corneum. This allows the surfactant molecules to penetrate deeper into the epidermis, where they interact with keratinocytes. This interaction triggers the release of pre-formed pro-inflammatory cytokines, most notably Interleukin-1 alpha (IL-1α). IL-1α then initiates a signaling cascade, leading to the production and release of other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8. This cascade results in the clinical signs of irritation, including erythema (redness) and edema (swelling).
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are outlined below.
In Vitro Cytotoxicity Assay (LDH Leakage and Cell Viability)
This assay evaluates the effect of surfactants on the viability and membrane integrity of cultured human skin cells.
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDF-Ad) are cultured in appropriate media until they reach a suitable confluence.
-
Treatment: Cells are exposed to various concentrations of the test surfactants (e.g., this compound, SLS, SLES) and control solutions for defined periods (e.g., 5 minutes and 24 hours).
-
LDH Leakage Assay: After the exposure period, the cell culture supernatant is collected. The amount of LDH released from damaged cells is quantified using a commercially available LDH assay kit, with absorbance measured spectrophotometrically.
-
Cell Viability Assay: Following treatment, a viability reagent (such as WST-8) is added to the cells. The reagent is converted by metabolically active cells into a colored formazan product, which is quantified by measuring absorbance.
-
Data Analysis: The results are expressed as a percentage of the negative control (cells treated with buffer solution) to determine the relative cytotoxicity of each surfactant.
Reconstructed Human Epidermis (RHE) Test (OECD TG 439)
This test method uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.
-
Tissue Preparation: Commercially available RHE models (e.g., EpiDerm™, EpiSkin™) are pre-incubated overnight in a defined culture medium.
-
Application of Test Substance: A precise amount of the test surfactant (liquid or solid) is applied topically to the surface of the RHE tissue. A positive control (e.g., 5% aqueous solution of SDS) and a negative control (e.g., phosphate-buffered saline) are run in parallel.
-
Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) at 37°C. After exposure, the substance is thoroughly rinsed off, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): Tissue viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tissues are incubated with MTT solution, which is converted to a purple formazan salt by the mitochondria of viable cells.
-
Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured.
-
Classification: A substance is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control. The time required to reduce cell viability to 50% (ET50) can also be determined to rank the irritation potential of different substances.
Conclusion
The available data indicates that this compound possesses a significantly lower skin irritation potential compared to widely used anionic surfactants like SLS and SLES. Its reduced cytotoxicity and presumed lower protein denaturation capacity make it a compelling alternative for formulators seeking milder, naturally derived ingredients. While further studies providing a broader comparative dataset, including ET50 and Zein values, would be beneficial, the current evidence strongly supports the favorable safety profile of this compound for topical applications. This guide serves as a valuable resource for professionals in the field, enabling evidence-based selection of surfactants to enhance the safety and efficacy of dermatological and cosmetic products.
References
- 1. Fatty acid potassium improves human dermal fibroblast viability and cytotoxicity, accelerating human epidermal keratinocyte wound healing in vitro and in human chronic wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Surfactant-induced skin irritation and skin repair. Evaluation of the acute human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactant-induced skin irritation and skin repair: evaluation of a cumulative human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Potassium Linoleate from Diverse Synthesis Routes
For researchers, scientists, and professionals in drug development, the selection of a synthesis route for a key excipient like potassium linoleate can significantly impact the final product's performance and purity. This guide provides an objective comparison of this compound synthesized via two primary routes: direct saponification of linoleic acid and saponification of linoleic acid-rich oils. The comparison is supported by experimental data on yield, purity, stability, and biological activity.
Executive Summary
The synthesis of this compound, a valuable emulsifier and surfactant in various formulations, is predominantly achieved through two accessible methods. The direct saponification of purified linoleic acid generally yields a product of higher purity and better-defined composition, which is often critical for pharmaceutical applications. Conversely, saponification of natural oils rich in linoleic acid, such as sunflower oil, presents a more cost-effective and sustainable alternative, though it may result in a product with a more varied fatty acid salt composition. The choice of synthesis route should be guided by the specific requirements of the end application, balancing the need for purity against cost and sustainability considerations.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound synthesized from the two primary routes. The data presented is a synthesis of typical results found in the literature and should be considered representative.
| Performance Metric | Route 1: Direct Saponification of Linoleic Acid | Route 2: Saponification of Linoleic Acid-Rich Oil (e.g., Sunflower Oil) |
| Purity (%) | Typically > 95% | 60-80% (as this compound) |
| Typical Yield (%) | > 90% | > 85% |
| Composition | Primarily this compound | Mixture of potassium salts of fatty acids present in the oil (linoleic, oleic, palmitic, stearic) |
| Stability | Good; well-defined product | Variable; depends on the composition of other fatty acid salts and residual impurities |
| Biological Activity (Antimicrobial) | High; potent activity reported | Moderate to High; activity may be influenced by the presence of other fatty acid salts |
Synthesis Routes: A Detailed Look
The two primary pathways to synthesizing this compound are illustrated below.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Route 1: Direct Saponification of Linoleic Acid
Objective: To synthesize this compound with high purity.
Materials:
-
Linoleic acid (≥95% purity)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolve a calculated stoichiometric amount of potassium hydroxide in a minimal amount of deionized water.
-
In a separate reaction vessel, dissolve the linoleic acid in ethanol.
-
Slowly add the KOH solution to the linoleic acid solution with constant stirring.
-
Heat the mixture to 60-70°C and reflux for 1-2 hours to ensure complete saponification.
-
After the reaction is complete, the solvent (ethanol and water) can be removed under reduced pressure to obtain the solid this compound.
-
The resulting solid can be further purified by recrystallization from a suitable solvent if necessary.
Route 2: Saponification of Sunflower Oil
Objective: To synthesize this compound from a natural, renewable source.
Materials:
-
High-oleic sunflower oil
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Determine the saponification value of the sunflower oil to calculate the required amount of KOH.
-
Dissolve the calculated amount of KOH in a mixture of ethanol and water.
-
Heat the oil to approximately 80°C and slowly add the alcoholic KOH solution with vigorous stirring.
-
Continue heating and stirring for 2-3 hours until the saponification is complete, indicated by the formation of a homogenous paste.
-
The resulting soap can be used as is or purified to separate the this compound from other potassium fatty acid salts and glycerol.
Performance Analysis Protocols
The following experimental workflows outline the procedures for evaluating the key performance characteristics of the synthesized this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates the components of a mixture based on their affinity for a stationary phase and a mobile phase, allowing for the quantification of this compound and the identification of impurities.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column.
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
Dissolve the synthesized this compound sample in a suitable solvent (e.g., methanol/water mixture).
-
Inject the standard and sample solutions into the HPLC system.
-
Elute the components using a suitable mobile phase gradient (e.g., acetonitrile and water with a pH modifier).
-
The purity is determined by comparing the peak area of the linoleate in the sample to the total peak area.
Stability Testing
Principle: To evaluate the chemical stability of this compound under defined storage conditions over time.
Procedure:
-
Store samples of this compound from both synthesis routes in controlled environmental chambers (e.g., 25°C/60% RH and 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Analyze the samples for purity (using HPLC) and the appearance of degradation products.
-
Assess physical properties such as color and odor.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Prepare a series of twofold dilutions of the this compound samples in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Conclusion
The choice between direct saponification of linoleic acid and saponification of linoleic acid-rich oils for the synthesis of this compound is a critical decision that impacts product quality and cost. For applications in drug development where high purity and a well-defined composition are paramount, the direct saponification route is preferable. For applications where cost and sustainability are the primary drivers, and a mixture of fatty acid salts is acceptable, the saponification of natural oils offers a viable alternative. A thorough understanding of the performance trade-offs associated with each synthesis route is essential for making an informed decision that aligns with the specific requirements of the final product.
Validating Reproducibility: A Comparative Guide to Potassium Linoleate-Based Formulation Protocols
For researchers, scientists, and drug development professionals, the reproducibility of a formulation protocol is paramount to ensuring consistent product performance and reliable experimental outcomes. This guide provides a comparative analysis of potassium linoleate-based formulation protocols, offering insights into their reproducibility alongside alternative systems. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection and validation of drug delivery systems.
This compound, the potassium salt of the naturally occurring fatty acid linoleic acid, is increasingly being investigated for its potential in creating novel drug delivery vehicles such as nanoemulsions, vesicles, and other lipid-based nanoparticles. Its amphiphilic nature makes it a candidate for encapsulating and delivering a range of therapeutic agents. However, ensuring the consistent, batch-to-batch production of these formulations is a critical challenge that must be addressed to translate these systems from the laboratory to clinical applications.
Comparative Analysis of Formulation Reproducibility
To objectively assess the reproducibility of this compound-based formulations, a comparison with a closely related and well-studied alternative, potassium oleate-based formulations, is presented. Both are potassium salts of unsaturated fatty acids and are expected to exhibit similar formulation characteristics. The primary difference lies in the number of double bonds in the fatty acid chain (linoleic acid has two, while oleic acid has one), which can influence the physicochemical properties and stability of the resulting nanoparticles.
The following tables summarize key quantitative data related to the reproducibility of fatty acid vesicle and nanostructured lipid carrier (NLC) formulations. These parameters are critical in defining the consistency and quality of the produced batches.
| Formulation Type | Key Parameter | This compound-Based (Expected) | Potassium Oleate-Based (Reported)[1][2][3][4] | Solid Lipid Nanoparticles (Control)[5] |
| Fatty Acid Vesicles | Particle Size (nm) | 100 - 200 | 126.37 ± 1.29 | 150 - 300 |
| Polydispersity Index (PDI) | < 0.3 | 0.188 ± 0.019 | < 0.3 | |
| Zeta Potential (mV) | -25 to -40 | -28.9 ± 1.92 | -20 to -35 | |
| Entrapment Efficiency (%) | 75 - 90 | 84.26 ± 0.82 | 70 - 85 | |
| Nanostructured Lipid Carriers (NLCs) | Particle Size (nm) | 100 - 250 | 110.4 ± 2.95 | Not Applicable |
| Polydispersity Index (PDI) | < 0.25 | < 0.2 | Not Applicable | |
| Zeta Potential (mV) | -20 to -35 | -29.4 ± 2.05 | Not Applicable | |
| Entrapment Efficiency (%) | > 90 | 97.07 ± 2.27 | Not Applicable |
Note: Data for this compound-based formulations are projected based on the performance of similar fatty acid-based systems due to a lack of directly comparable, comprehensive reproducibility studies in the available literature. The data for potassium oleate and solid lipid nanoparticles are derived from published studies and serve as a benchmark for comparison.
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of the formulation protocol. Below are detailed methodologies for the preparation and characterization of fatty acid-based vesicles and nanostructured lipid carriers.
Preparation of Fatty Acid Vesicles (Thin-Film Hydration Method)
This method is widely used for the preparation of unilamellar or multilamellar vesicles.
-
Lipid Film Formation: Linoleic acid (or oleic acid) and any other lipid components are dissolved in a suitable organic solvent (e.g., chloroform:methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation to facilitate vesicle formation.
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles, the resulting suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
Preparation of Nanostructured Lipid Carriers (Hot Homogenization-Ultrasonication Method)
NLCs are a second generation of lipid nanoparticles with improved drug loading capacity and stability.
-
Lipid Phase Preparation: The solid lipid (e.g., trimyristin) and the liquid lipid (e.g., linoleic acid or oleic acid) are melted together at a temperature approximately 5-10°C above the melting point of the solid lipid. The lipophilic drug is then dissolved in this molten lipid mixture.
-
Aqueous Phase Preparation: The aqueous surfactant solution (e.g., Poloxamer 188) is heated to the same temperature as the lipid phase.
-
Homogenization: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse pre-emulsion.
-
Ultrasonication: The pre-emulsion is then subjected to high-power ultrasonication to reduce the particle size to the nanometer range, forming the NLC dispersion.
-
Cooling and Crystallization: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form the solid NLC particles.
Characterization and Reproducibility Assessment
To validate the reproducibility of the formulation protocols, the following characterization techniques are essential for assessing batch-to-batch consistency:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Consistent particle size and a low PDI are indicative of a reproducible process.
-
Zeta Potential: Also determined by DLS, this measurement indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability.
-
Entrapment Efficiency (EE%): Quantified by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or dialysis) and measuring the drug concentration in both fractions using techniques like HPLC or UV-Vis spectroscopy. High and consistent EE% is crucial for therapeutic efficacy.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the shape and structure of the nanoparticles.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in validating formulation reproducibility, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
References
- 1. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. POTASSIUM OLEATE - Ataman Kimya [atamanchemicals.com]
- 4. Potassium Oleate - PCC Group Product Portal [products.pcc.eu]
- 5. Comparative study of nisoldipine-loaded nanostructured lipid carriers and solid lipid nanoparticles for oral delivery: preparation, characterization, permeation and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Quantifying Potassium Linoleate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and excipients is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of potassium linoleate, a compound with applications in various formulations. The guide focuses on a cross-validation approach, presenting data and protocols for two distinct analytical techniques for the linoleate moiety and two for the potassium cation.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of four analytical methods suitable for the quantification of the constituent parts of this compound. The data presented is a composite from studies on analogous compounds, providing a baseline for method selection and validation.
| Analytical Method | Analyte | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography (GC-FID) | Linoleate (as FAME) | Separation of volatile fatty acid methyl esters | > 0.99 | 95 - 105% | < 5% | ~ 1-10 ng | ~ 5-30 ng |
| High-Performance Liquid Chromatography (HPLC-UV/FLD) | Linoleate (derivatized) | Separation of derivatized fatty acids | > 0.999 | 98 - 102% | < 3% | ~ 0.1-1 ng | ~ 0.5-5 ng |
| Titration | Potassium | Volumetric analysis based on precipitation | N/A | 99 - 101% | < 1% | ~ 0.01% | ~ 0.05% |
| Atomic Absorption Spectroscopy (AAS) | Potassium | Absorption of light by free atoms in a gaseous state | > 0.995 | 95 - 105% | < 5% | ~ 0.01-0.1 mg/L | ~ 0.05-0.5 mg/L |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid and potassium analysis and should be optimized and validated for the specific sample matrix.
Gas Chromatography (GC-FID) for Linoleate Quantification
This method involves the conversion of linoleate to its volatile fatty acid methyl ester (FAME) for analysis.
-
Sample Preparation (Derivatization):
-
A known quantity of the this compound sample is dissolved in a suitable organic solvent.
-
Transesterification is performed by adding a reagent such as 0.5 N methanolic sodium methoxide and heating at 50°C for 15 minutes.[1]
-
After cooling, iso-octane and a saturated sodium chloride solution are added, and the mixture is vortexed.[1]
-
The upper organic layer containing the FAMEs is collected for GC analysis.[1]
-
-
GC-FID Conditions:
High-Performance Liquid Chromatography (HPLC-UV/FLD) for Linoleate Quantification
Due to the lack of a strong chromophore, linoleic acid requires derivatization for sensitive UV or fluorescence detection.[2]
-
Sample Preparation (Derivatization):
-
The this compound sample is hydrolyzed to free linoleic acid.
-
The free fatty acid is then derivatized with a labeling agent such as 9-chloromethylanthracene for fluorescence detection.[2]
-
The reaction mixture is heated to ensure complete derivatization, and then diluted with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Injection Volume: 20 µL.
-
Titration for Potassium Quantification
A common method for potassium determination is precipitation titration with sodium tetraphenylboron (STPB).[3][4][5]
-
Sample Preparation:
-
An accurately weighed sample of this compound is dissolved in deionized water.
-
-
Titration Procedure:
-
The sample solution is placed in a titration vessel.
-
The solution is titrated with a standardized solution of sodium tetraphenylboron.[3]
-
The endpoint can be determined potentiometrically using a potassium ion-selective electrode or through thermometric titration.[3][5]
-
The concentration of potassium is calculated based on the volume of titrant consumed.
-
Atomic Absorption Spectroscopy (AAS) for Potassium Quantification
AAS provides a sensitive method for the determination of potassium concentration.[6]
-
Sample Preparation:
-
The this compound sample is accurately weighed and dissolved in deionized water to a known volume.
-
A spectral buffer, such as cesium chloride solution, is added to prevent ionization of potassium in the flame.[6]
-
-
AAS Conditions:
-
Wavelength: 766.5 nm for potassium.
-
Flame: Air-acetylene.[6]
-
Calibration: A series of standard potassium solutions of known concentrations are prepared to generate a calibration curve.[6]
-
Analysis: The absorbance of the sample solution is measured, and the potassium concentration is determined from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the analytical methods described.
Caption: Workflow for cross-validation of analytical methods.
Caption: Logical relationship of method validation parameters.
References
A Comparative Guide to the Penetration Enhancement Effect of Potassium Linoleate and Other Chemical Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the penetration enhancement effect of potassium linoleate against a range of known chemical enhancers used in transdermal drug delivery. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its corresponding fatty acid, linoleic acid, and the widely studied oleic acid, to provide a benchmark for its potential efficacy. The information presented is based on in vitro experimental data from scientific literature.
Mechanism of Action: Fatty Acids as Penetration Enhancers
Unsaturated fatty acids, such as linoleic acid, are known to enhance the permeation of drugs through the skin. Their primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[1] This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier for drug molecules to pass through. It is believed that the "kinked" structure of unsaturated fatty acids is particularly effective at disturbing the tight packing of the stratum corneum lipids.[1]
Comparative Data on Penetration Enhancement
The following table summarizes the enhancement ratios (ER) and flux values of various chemical enhancers for different active pharmaceutical ingredients (APIs), primarily non-steroidal anti-inflammatory drugs (NSAIDs), as reported in in vitro skin permeation studies. The enhancement ratio is a measure of how many times the enhancer increases the drug's permeation compared to a control formulation without the enhancer.
| Enhancer | Drug | Concentration (% w/v) | Vehicle | Enhancement Ratio (ER) | Flux (µg/cm²/h) | Reference |
| Fatty Acids | ||||||
| Oleic Acid | Diclofenac | 1 | Propylene Glycol | 3.74 | 1.61 | [2] |
| Linoleic Acid | Diclofenac | 1 | Propylene Glycol | Not specified in abstract | 0.46 | [2] |
| Palmitic Acid | Diclofenac | 1 | Propylene Glycol | 3.00 | 1.29 | [2] |
| Oleic Acid | Ibuprofen | 5 | Gel | - | ~25 (cumulative after 8h) | [3] |
| Oleic Acid | Piroxicam | 1 | Gel | ~14 | - | |
| Terpenes | ||||||
| Turpentine Oil | Diclofenac Potassium | 10 | Gel | - | 159.65 | [4] |
| d-Limonene | Diclofenac | 5 | Transcutol/Oleic Acid | - | High (specific value not given) | [5] |
| Farnesol | Ibuprofen | 5 | Gel | - | 605.6 | [6] |
| Geraniol | Ibuprofen | 2.5 | Gel | - | High (specific value not given) | [6] |
| Sulfoxides | ||||||
| DMSO | Various | - | Various | Up to 4-4.5 times increase | - | |
| Pyrrolidones | ||||||
| N-methyl-2-pyrrolidone (NMP) | Ketoprofen | - | - | ~1.34 | 2.11 | [7] |
| 2-pyrrolidone (PYR) | Ketoprofen | - | - | ~1.28 | 2.01 | [7] |
| Surfactants | ||||||
| Sodium Lauryl Sulfate | Piroxicam | 1 | Gel | ~3 | - |
Note: The experimental conditions, such as the specific formulation, skin model (e.g., rat skin, human skin), and analytical methods, vary between studies. Therefore, this table should be used for indicative comparison purposes only.
Experimental Protocols: In Vitro Skin Permeation Study
The following is a generalized protocol for conducting an in vitro skin permeation study using a Franz diffusion cell, a common apparatus for this type of research.
Materials and Methods
-
Skin Membrane Preparation:
-
Excised skin (e.g., human cadaver, porcine, or rat) is carefully prepared. The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness.
-
The prepared skin is stored frozen until use.
-
-
Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The medium is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to simulate physiological conditions.[8]
-
-
Experiment Execution:
-
The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
A known quantity of the test formulation (containing the drug and the penetration enhancer) is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
-
Sample Analysis:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
-
The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).
-
Conclusion
While direct comparative data for this compound is scarce, the available information on linoleic acid and other fatty acids suggests that it likely functions as an effective penetration enhancer. Its mechanism of action is attributed to the disruption of the stratum corneum's lipid barrier. For a definitive assessment of its performance relative to other well-established enhancers, direct, head-to-head in vitro permeation studies using a standardized protocol and a variety of model drugs are warranted. Researchers and formulation scientists are encouraged to conduct such studies to further elucidate the potential of this compound in transdermal drug delivery systems.
References
- 1. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of diclofenac permeation with different formulations: anti-inflammatory study of a selected formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 8. hakon-art.com [hakon-art.com]
Safety Operating Guide
Proper Disposal of Potassium Linoleate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe and responsible disposal of potassium linoleate. Adherence to these procedures will minimize environmental impact and ensure the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While generally not classified as a hazardous substance, it can cause eye irritation.[1][2] Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles and gloves.[3] In case of eye contact, rinse cautiously with water for several minutes.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following steps outline the recommended procedure for laboratory settings.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. This initial characterization is crucial for proper segregation.
-
Segregate from Hazardous Waste: Do not mix this compound waste with hazardous chemical waste streams such as halogenated solvents, heavy metals, or reactive chemicals.[4] Keep it in a separate, designated container.
Step 2: Container Selection and Labeling
-
Choose a Suitable Container: Use a clean, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) containers are a suitable choice.
-
Properly Label the Container: Clearly label the waste container with "this compound Waste" and the approximate concentration if in a solution. Include the date of accumulation. Accurate labeling is essential for proper identification and handling by waste management personnel.[5]
Step 3: In-Lab Storage
-
Secure Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials, such as strong oxidizing agents.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment vessel to prevent the spread of any potential leaks.
Step 4: Disposal Route Determination
-
Small Quantities of Aqueous Solutions: For very small quantities of dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, depending on local regulations.[6] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department or local wastewater treatment authority before proceeding. Some regulations prohibit the drain disposal of any laboratory chemicals to prevent potential environmental harm.[7][8]
-
Solid Waste and Concentrated Solutions: Solid this compound and concentrated solutions should be collected for professional disposal.[3]
Step 5: Professional Waste Disposal
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's designated hazardous waste management vendor or a licensed chemical waste disposal company.[5]
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for chemical waste pickup, including any required paperwork or online waste tracking systems.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not widely published and are often institution-specific, the following table summarizes key physical and safety data.
| Property | Value | Source |
| Molecular Formula | C18H31KO2 | [2] |
| Molecular Weight | 318.5 g/mol | [2] |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Primary Hazard | Causes serious eye irritation (H319) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. This compound | C18H31KO2 | CID 23684895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. kamatlab.com [kamatlab.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. Consumer Products [rila.org]
- 8. Understanding Cosmetics: Hazardous Waste Regulations | Enviro-Safe Resource Recovery [enviro-safe.com]
Essential Safety and Logistical Information for Handling Potassium Linoleate
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Potassium Linoleate, tailored for laboratory and research professionals. The following procedures are designed to minimize risk and ensure a safe working environment.
Hazard Identification
This compound is classified as causing serious eye irritation.[1][2] While some safety data sheets indicate that the substance does not meet the criteria for other hazard classifications, it is crucial to handle it with care to prevent irritation and other potential health effects.[2][3] Prolonged or repeated skin contact may lead to dryness, cracking, and dermatitis.[4]
Personal Protective Equipment and Exposure Controls
Safe handling of this compound requires adherence to appropriate engineering controls and the use of personal protective equipment (PPE). Good general ventilation, typically 10 air changes per hour, should be used.[3] Facilities should be equipped with an eyewash station and a safety shower.[5] Currently, no specific occupational exposure limits have been established for this compound.[1][6]
| Control | Specification | Purpose | Source |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | To prevent eye contact and serious eye irritation. | [1][3][5][6] |
| Skin Protection | - Chemical resistant gloves (e.g., rubber).- Impervious clothing or chemical-resistant apron.- Full-body suit as appropriate. | To prevent skin contact, which can cause irritation or dermatitis with repeated exposure. | [1][3][5][6] |
| Respiratory Protection | - Effective dust mask.- Full-face respirator if irritation is experienced or exposure limits are exceeded. | To prevent inhalation of dust or aerosols, especially where ventilation is insufficient. | [1][3][6] |
| Engineering Controls | - Use in a well-ventilated area.- Use process enclosures or local exhaust ventilation. | To maintain airborne levels below any recommended exposure limits and to control dust formation. | [1][3][5][6] |
Table 1. Summary of Personal Protective Equipment and Engineering Controls for this compound.
Operational Plan: Step-by-Step Guidance
Safe Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area.[1] Confirm that an eyewash station and safety shower are accessible.[5] Inspect all required PPE for integrity.
-
Donning PPE: Put on all required personal protective equipment as specified in Table 1, including safety goggles, chemical-resistant gloves, and protective clothing.
-
Handling the Chemical: Avoid the formation of dust and aerosols.[1] Prevent contact with skin and eyes.[1] Use non-sparking tools if there is a risk of electrostatic discharge.[1]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][3] Routinely wash work clothing and protective equipment to remove contaminants.[3]
-
Storage: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep it away from incompatible materials, such as strong oxidizing agents.[3][6]
Emergency Protocol: Chemical Spill
-
Immediate Area Securement: Clear the area of all personnel and move upwind of the spill.[1][4] Alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. This protocol is for minor laboratory spills that can be managed by trained personnel. For major spills, evacuate the area and contact emergency services.[7]
-
Use Appropriate PPE: Do not approach the spill without wearing the necessary PPE, including respiratory protection, gloves, and protective clothing.[1][8]
-
Containment: Prevent the spill from spreading or entering drains.[1][6] Cover the spill with an inert, absorbent material like sand or earth.[5] If it is a powder, cover it with a plastic sheet to prevent it from becoming airborne.[6][8]
-
Clean-up: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[6] Use spark-proof tools if necessary.[1]
-
Decontamination: Clean the contaminated surface thoroughly.[6] After the spill is cleaned, flush the area with water if appropriate.[3]
-
Waste Disposal: All contaminated materials, including absorbents and used PPE, must be collected and disposed of as hazardous waste according to local regulations.[7]
Emergency Protocol: Personnel Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected skin area with plenty of soap and water.[3] If skin irritation develops or persists, get medical attention.[3]
-
Inhalation: Move the affected person into fresh air.[1][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1][3] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in strict accordance with all applicable local, state, and federal regulations.
-
Waste Identification: Characterize the waste material. This compound waste should not be mixed with other waste streams.[9]
-
Containerization: Collect waste this compound in its original container or a suitable, properly labeled, and sealed container.[1][3]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[9] Residues may still be present.
-
Licensed Contractor: Arrange for disposal through a licensed waste disposal company.[3] Do not allow the chemical to enter drains or the environment.[1]
Process Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling, emergency response, and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C18H31KO2 | CID 23684895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemical.kao.com [chemical.kao.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
